1-Ethylguanidine sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H20N6O4S |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
2-ethylguanidine;sulfuric acid |
InChI |
InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) |
InChI Key |
UKQVDMIAGTYDFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)N.CCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
1-Ethylguanidine sulfate CAS 3482-86-8 physicochemical properties
[1][2][3][4][5]
Executive Summary
1-Ethylguanidine sulfate (CAS 3482-86-8) is a specialized guanidinium salt derivative utilized primarily as a nitrogen-rich building block in the synthesis of heterocyclic compounds, such as isocytosines, and as a pharmacological probe for ion channel research.[1][2] Characterized by its high melting point and significant water solubility, it serves as a stable source of the N-ethylguanidinium cation.[1][2]
This guide provides a rigorous physicochemical analysis, synthesis logic, and handling framework for researchers utilizing this compound in drug development and organic synthesis.[1][2]
Chemical Identity & Structural Analysis[1][6]
The compound exists as a salt formed between the strong base 1-ethylguanidine and sulfuric acid.[1][2] The stoichiometry is typically 2:1 (base:acid), resulting in a bis(guanidinium) sulfate structure.[1][2]
| Property | Detail |
| CAS Number | 3482-86-8 |
| IUPAC Name | N-Ethylguanidinium sulfate (2:[1][3][4][2]1) |
| Synonyms | 1-Ethylguanidine hemisulfate; Bis(1-ethylguanidinium) sulfate |
| Molecular Formula | |
| Molecular Weight | 272.33 g/mol |
| SMILES | CC[NH+]=C(N)N.CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Structural Diagram (Salt Stoichiometry)
The following diagram illustrates the ionic interaction and stoichiometry between the ethylguanidinium cations and the sulfate anion.
Physicochemical Profile
Understanding the physical behavior of this compound is critical for process design.[1][2] The guanidinium moiety confers high basicity to the parent molecule, making the sulfate salt extremely stable but hygroscopic.[1][2]
Key Properties Table[1][6]
| Parameter | Value / Characteristic | Context & Causality |
| Physical State | White crystalline solid | High lattice energy typical of guanidinium salts.[1] |
| Melting Point | 244 °C (decomposes) | Indicates strong ionic bonding; decomposition prior to melting is common for guanidine salts due to ammonia evolution.[1][2] |
| Solubility (Water) | High (>100 mg/mL estimated) | The sulfate anion and polar guanidinium headgroup drive hydrophilic interaction.[1][2] |
| Solubility (Organic) | Poor (EtOH, DCM, Hexane) | Ionic lattice resists solvation by non-polar or moderately polar organic solvents.[1][2] |
| Hygroscopicity | Significant | The salt readily absorbs atmospheric moisture; requires desiccated storage to prevent caking.[1][2] |
| pKa (Conjugate Acid) | ~13.6 (Parent Base) | The guanidinium ion is a very weak acid.[1][2] In solution, the salt is neutral to slightly acidic depending on purity.[1][2] |
Stability & Degradation Logic
The compound is thermally stable up to its melting point but susceptible to hydrolysis under extreme basic conditions (evolving ethylamine and urea) or nitrosation.[1][2]
Synthesis & Purification Workflow
For researchers needing to synthesize or purify the compound, the most robust route involves the guanylation of ethylamine using S-methylisothiourea sulfate.[1][2] This method avoids the handling of free guanidine base and directly yields the sulfate salt.[1][2]
Protocol: Guanylation of Ethylamine[1]
Reagents:
Mechanism: Nucleophilic attack of the primary amine on the isothiourea carbon, displacing methyl mercaptan (methanethiol).[1][2]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (bleach solution) to neutralize the evolved methanethiol (stench).[1][2]
-
Reaction: Dissolve S-methylisothiourea sulfate (1.0 eq) in water. Add Ethylamine (2.2 eq).[1][2] Note: Excess amine ensures complete conversion.[1][2]
-
Reflux: Heat the mixture to reflux (approx. 80-100°C) for 3–6 hours until methyl mercaptan evolution ceases.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove water and excess ethylamine.
-
Crystallization: The residue is often a syrup that crystallizes upon cooling or addition of ethanol.[1][2]
-
Recrystallization: Purify by dissolving in minimum hot water and adding ethanol to induce precipitation.[1][2] Filter and dry in a vacuum desiccator over
.
Self-Validating Check:
Analytical Characterization
To confirm identity and purity, rely on NMR and Melting Point analysis.[1][2]
1H NMR (D2O, 400 MHz)
-
1.15 ppm (t, 3H): Methyl group of the ethyl chain (
).[1][2] -
3.18 ppm (q, 2H): Methylene group adjacent to nitrogen (
).[1][2] -
Exchangeable Protons: The guanidinium protons (
) typically do not appear or appear as a very broad singlet in due to rapid exchange.[1][2] In DMSO- , they may appear as broad signals around 7.0–8.0 ppm.[1][2]
IR Spectroscopy (ATR)[1][6]
Handling, Safety & Storage
Hazard Classification:
Storage Protocol:
-
Desiccation: Must be stored in a tightly sealed container with desiccant.[1][2]
-
Temperature: Room temperature is stable; however, cool storage (4°C) extends shelf life by minimizing slow hydrolysis.[1][2]
-
Incompatibility: Avoid strong oxidizers (potential for N-oxide formation) and strong bases (liberation of free base).[1][2]
References
-
PubChem. N-Ethylguanidine sulfate Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Vogel, S. M., et al. "Current-dependent block of endplate channels by guanidine derivatives."[1][2] The Journal of General Physiology, vol. 83, no.[1][2] 6, 1984, pp. 901-918.[1][2] Available at: [Link]
-
Canadian Journal of Research. "Syntheses of Substituted Guanidines." National Research Council Canada.[1][2] Available at: [Link][1][2]
Sources
- 1. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 2. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. This compound, CAS No. 3482-86-8 - iChemical [ichemical.com]
Molecular structure and formula of 1-Ethylguanidine sulfate
Functional Class: Cationic Amine Precursor / Heterocyclic Building Block CAS Registry Number: 3482-86-8[1]
Executive Summary
1-Ethylguanidine sulfate is the stable sulfate salt of N-ethylguanidine, serving as a critical nitrogenous nucleophile in organic synthesis. Unlike its hygroscopic hydrochloride counterparts, the sulfate salt offers superior crystallinity and storage stability, making it the preferred reagent for introducing the ethylguanidine moiety into complex pharmacophores.
This guide details the physicochemical architecture, validated synthesis protocols, and spectroscopic fingerprints required for the high-fidelity utilization of this compound in drug development, specifically in the synthesis of substituted pyrimidines and imidazoles.
Molecular Identity & Physicochemical Architecture[2]
The commercial and stable form of this compound exists as a bis(1-ethylguanidinium) sulfate , where two protonated ethylguanidine cations are stabilized by a single sulfate anion. This 2:1 stoichiometry is critical for accurate molarity calculations in synthesis.
Structural Specifications
| Parameter | Specification |
| IUPAC Name | N-Ethylguanidine sulfate (2:1) |
| Common Name | This compound; N-Ethylguanidinium sulfate |
| Linear Formula | |
| Molecular Weight | 272.33 g/mol (Salt) / 87.12 g/mol (Free Base) |
| Appearance | White to pale cream crystalline solid |
| Melting Point | ~244°C (Decomposition) |
| Solubility | High in Water ( |
| Hygroscopicity | Moderate (Requires desiccated storage) |
Structural Visualization (DOT)
The following diagram illustrates the ionic connectivity and the protonation site (terminal nitrogen) that confers stability.
Figure 1: Ionic assembly of Bis(1-ethylguanidinium) sulfate. Note the resonance stabilization across the guanidinium core.
Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the starting material before use in high-value synthesis, researchers must validate the compound using NMR. The sulfate salt exhibits distinct shifts compared to the free base.
Proton NMR ( H-NMR)
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 1.08 - 1.15 | Triplet ( | 6H | Methyl protons of the ethyl chain. | |
| 3.10 - 3.20 | Quartet ( | 4H | Methylene protons deshielded by the adjacent nitrogen. | |
| 7.00 - 7.60 | Broad Singlet ( | ~8-10H | Guanidinium protons. Broadening indicates rapid proton exchange. |
Infrared Spectroscopy (FT-IR)
-
3100 – 3400 cm⁻¹: Strong, broad N-H stretching (characteristic of guanidinium salts).
-
1630 – 1690 cm⁻¹: C=N stretching (Guanidine core).
-
1050 – 1150 cm⁻¹: Strong, broad S-O stretch (Diagnostic for Sulfate anion).
Synthesis Protocol: The Rathke Conversion
The most robust method for synthesizing this compound involves the displacement of a methylthio group from S-methylisothiourea sulfate by ethylamine . This route is preferred over cyanamide routes due to higher yields and easier purification.
Reaction Scheme
Step-by-Step Methodology
Safety Critical: This reaction generates Methanethiol (MeSH) , a highly toxic and foul-smelling gas. All operations must be performed in a high-efficiency fume hood. The exhaust must be scrubbed.
-
Reagent Preparation:
-
Charge a round-bottom flask with S-Methylisothiourea sulfate (1.0 eq) and distilled water (3 mL per gram of substrate).
-
Add Ethylamine (2.2 eq). Note: Use 70% aqueous ethylamine solution for optimal homogeneity.
-
-
The Displacement (Reflux):
-
Equip the flask with a reflux condenser.
-
Scrubber Setup: Connect the top of the condenser to a trap containing 10-15% Sodium Hypochlorite (Bleach) or NaOH solution. This neutralizes the evolved MeSH gas.
-
Heat the mixture to mild reflux (approx. 80-90°C) for 4–6 hours.
-
Checkpoint: The reaction is complete when the evolution of foul-smelling gas ceases and TLC (eluent: n-Butanol/Acetic Acid/Water) shows consumption of the isothiourea.
-
-
Isolation & Purification:
-
Cool the solution to room temperature.
-
Concentrate under reduced pressure (Rotovap) to remove water and excess ethylamine.
-
Crystallization: Dissolve the crude residue in a minimum amount of hot water or methanol. Add ethanol or acetone dropwise until turbidity is observed. Cool to 4°C overnight.
-
Filter the white crystals and wash with cold acetone.
-
-
Yield Expectation: 75–85%.
Synthesis Workflow Diagram
Figure 2: Process flow for the synthesis of this compound via S-Methylisothiourea.
Synthetic Utility & Drug Development Applications[4]
This compound is primarily used as a binucleophile (N-C-N) to construct heterocyclic rings found in bioactive molecules.
Pyrimidine Synthesis
Reacting this compound with
-
Mechanism: Cyclocondensation.
-
Relevance: This scaffold is ubiquitous in kinase inhibitors and antifolates.
Imidazole Synthesis
Reaction with
Nitric Oxide Synthase (NOS) Inhibition
Ethyl-substituted guanidines are structural analogs of L-Arginine. They serve as valuable tools in probing the active site of Nitric Oxide Synthase (NOS), acting as competitive inhibitors to study oxidative stress pathways.
Handling, Stability & Storage
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container.
-
Desiccation: Although less hygroscopic than the HCl salt, the sulfate salt can absorb atmospheric moisture over long periods, leading to clumping. Store with silica gel.
-
Incompatibility: Strong oxidizing agents. Avoid mixing with strong bases unless the free base is intentionally desired, as this will liberate the volatile free amine.
References
-
Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet. Retrieved from
-
PubChem. (2024). Compound Summary: this compound (CID 6451562). National Library of Medicine.[2] Retrieved from
- Rathke, B. (1881). Über die Verwandlung des Thioharnstoffs in Guanidin. Berichte der deutschen chemischen Gesellschaft. (Classic synthesis reference for S-methylisothiourea conversion).
-
Thermo Scientific Chemicals. (2024). N-Ethylguanidine sulfate, 98%. Retrieved from
- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry.
Sources
The Thermodynamic Architecture of Guanidine Sulfate & Its Metal-Organic Derivatives
Executive Summary & Scientific Scope
Guanidine sulfate derivatives, particularly the Guanidinium Aluminum Sulfate Hexahydrate (GASH) family and Guanidinium Zinc Sulfate (GZS) , represent a critical class of hydrogen-bonded ferroelectrics and non-linear optical (NLO) materials. Unlike simple ionic salts, these derivatives exhibit complex thermodynamic behaviors driven by the interplay between the tumbling motion of the guanidinium cation
This guide moves beyond basic characterization, providing a rigorous thermodynamic framework for synthesizing, stabilizing, and analyzing these materials. We focus on the causality between crystal lattice dynamics and macroscopic thermal properties such as specific heat capacity (
Crystal Chemistry & Synthesis Protocol
Thermodynamic accuracy begins with crystalline perfection. Impurities and solvent inclusions act as scattering centers for phonons, artificially broadening phase transition peaks in calorimetric data.
The Slow Evaporation Technique (SET)
The standard for growing thermodynamic-grade crystals of GASH or GZS is controlled supersaturation. Rapid precipitation must be avoided to prevent defect formation.[1]
Protocol: Synthesis of Guanidinium Zinc Sulfate (GZS)
-
Stoichiometry: Dissolve high-purity Guanidine Carbonate and Zinc Sulfate Heptahydrate in a 1:1 molar ratio in deionized water (
). -
Acidification: Adjust pH to ~3.0 using dilute
to prevent hydrolysis and ensure the formation of the sulfate salt. -
Filtration: Pass the solution through a 0.2
membrane filter to remove dust nucleation sites. -
Supersaturation: Place the vessel in a constant temperature bath (
). -
Harvesting: Allow solvent evaporation over 3–4 weeks. Harvest crystals only when they exhibit defined morphology (typically tetragonal or hexagonal plates depending on the derivative).
Visualization: Synthesis Logic Flow
The following diagram outlines the critical control points in the synthesis workflow to ensure thermodynamic validity.
Caption: Critical workflow for synthesizing high-purity guanidinium sulfate derivatives. Color coding indicates process stages: Blue (Input), Red (Reaction), Yellow (Purification), Green (Crystallization).
Thermodynamic Characterization
The utility of guanidine derivatives in NLO and ferroelectric applications is defined by their thermal stability and phase transition behavior.
Thermal Stability & Decomposition (TGA/DSC)
Guanidine sulfate derivatives generally follow a multi-step decomposition pathway. Understanding this is vital for processing limits.
-
Dehydration Phase (
): For hydrated derivatives like GASH, the first thermodynamic event is the loss of water of crystallization. This is an endothermic process.-
Diagnostic: A sharp mass loss in TGA corresponding to exactly 6 moles of
(for GASH).
-
-
Structural Decomposition (
): The anhydrous salt degrades via the breakdown of the guanidinium cation, releasing ammonia and forming melamine-like residues before final oxidation.
Table 1: Thermal Decomposition Profile of Guanidinium Derivatives
| Stage | Temperature Range | Thermodynamic Event | Observation (TGA/DSC) |
| I | Dehydration ( | Endothermic peak; Mass loss equivalent to hydrate water. | |
| II | Melting / Phase Change | Endothermic peak; No mass loss (if anhydrous). | |
| III | Cation Breakdown | Exothermic/Endothermic mix; Release of |
Phase Transitions & Specific Heat Anomalies
The hallmark of ferroelectric guanidine derivatives is the second-order phase transition.
-
Case Study: Guanidinium Zinc Sulfate (GZS) GZS exhibits a structural phase transition at
.[2]-
Mechanism: At high temperatures, the guanidinium cation is dynamically disordered (tumbling). Below
, the cation "freezes" into a specific orientation, breaking symmetry and allowing ferroelectric ordering. -
Specific Heat (
) Behavior: The transition manifests as a -shaped anomaly in the vs. plot. -
Critical Exponents: The behavior often fits the 3D Ising model, with a critical exponent
, suggesting short-range interactions dominate the ordering process.
-
Protocol: Measuring
-
Instrument: Differential Scanning Calorimeter (DSC) with liquid nitrogen cooling (for low-T transitions).
-
Calibration: Indium standard for enthalpy; Sapphire standard for heat capacity.
-
Sample Prep: Encapsulate 5–10 mg of single crystal in a hermetically sealed aluminum pan to prevent dehydration artifacts during heating.
-
Cycle: Cool to 100 K, equilibrate, then heat at 5 K/min to 300 K.
-
Analysis: Integrate the excess heat capacity peak at
to calculate the entropy of transition ( ).
Visualization: Thermodynamic Causality
This diagram illustrates how microscopic lattice changes drive the macroscopic signals observed in DSC.
Caption: The causal chain of a ferroelectric phase transition. Thermal energy alters lattice dynamics, triggering symmetry breaking that results in measurable heat capacity anomalies.
Structural-Thermodynamic Correlations
The thermodynamic stability of these derivatives is heavily reliant on the Hydrogen Bond Network .
-
The "Anchor" Effect: The sulfate groups (
) act as rigid anchors. The guanidinium ions ( ) form N-H...O hydrogen bonds with these sulfates. -
Isotope Effect: Deuteration (replacing H with D) often shifts the transition temperature (
) significantly. This "isotope shift" is a key validation metric—if shifts upward upon deuteration, it confirms that hydrogen tunneling or bond ordering is the primary driver of the phase transition.
References
-
Holden, A. N., et al. (1956).[3] Properties of Guanidine Aluminum Sulfate Hexahydrate and Some of Its Isomorphs. Physical Review. Link
-
Siva Shankar, V., et al. (2009). Growth and characterization of new semiorganic nonlinear optical zinc guanidinium sulfate single crystal. Journal of Crystal Growth. Link
-
Miyake, A., et al. (2020). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Science and Technology of Energetic Materials. Link
-
Schein, B. J. B., et al. (1967).[3] Redetermination of the Structure of the Ferroelectric Crystal Guanidinium Aluminum Sulfate Hexahydrate, GASH. The Journal of Chemical Physics. Link
-
Netzsch Analysis. TGA/DSC Principles for Thermal Stability. University of Melbourne Technical Resources. Link
Sources
Comprehensive Technical Guide: 1-Ethylguanidine Sulfate Physicochemical Characterization
Executive Summary
This technical guide provides a rigorous analysis of 1-Ethylguanidine sulfate (CAS: 3482-86-8), a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds, specifically isocytosines.[1][2] Targeted at drug development professionals and organic chemists, this document synthesizes validated physicochemical data—specifically melting point and density—with actionable experimental protocols.[1]
The stability profile of guanidine salts makes them excellent candidates for solid-state storage of volatile bases.[1] However, the hygroscopic nature of this compound requires precise handling to maintain data integrity.[1] This guide establishes the baseline properties required for purity assessment and process scale-up.
Part 1: Chemical Identity & Physicochemical Core Data[1][2][3][4]
Compound Identification
This compound is the sulfate salt of N-ethylguanidine.[1] It exists as a white crystalline solid, favored over the free base due to enhanced stability and reduced volatility.[1]
| Parameter | Data Specification |
| Chemical Name | This compound (2:1) |
| Synonyms | N-Ethylguanidinium sulfate; Ethylguanidine hemisulfate |
| CAS Number | 3482-86-8 |
| Molecular Formula | (C₃H₉N₃)₂[1][2] · H₂SO₄ |
| Molecular Weight | 272.33 g/mol |
| SMILES | CCNC(N)=N.CCNC(N)=N.OS(O)(=O)=O |
| Solubility | Highly soluble in water; Hygroscopic |
Physicochemical Property Matrix
The following data represents the consensus values from authoritative chemical databases and supplier certificates of analysis (CoA).
| Property | Value | Condition / Note | Source Reliability |
| Melting Point | 244 °C (decomposition) | Sharp transition followed by immediate browning/gas evolution.[1] | High (Lit.[1] Consensus) |
| Density | 1.12 g/cm³ | Reported value; likely bulk/skeletal density.[1] | Moderate (Supplier Data) |
| Physical State | Solid | Crystalline powder or crystals.[1][3] | High |
| Hygroscopicity | High | Requires desiccation; moisture lowers apparent MP.[1] | High |
Technical Insight: The melting point of 244 °C is a decomposition point (
).[1] Unlike simple fusion, this phase transition involves the irreversible breakdown of the guanidinium core, releasing ammonia and sulfur oxides.[1] Consequently,is rate-dependent; faster heating rates may yield slightly higher observed values.[1]
Part 2: Experimental Validation Framework
To ensure data integrity in your own laboratory, the following self-validating protocols are recommended. These methodologies prioritize reproducibility and account for the compound's hygroscopic nature.[1]
Workflow Logic: Characterization Pathway
The following diagram illustrates the logical flow for validating the physical properties of the salt, ensuring that moisture contamination does not skew results.
Caption: Logical workflow for physicochemical characterization, emphasizing moisture removal as a critical control point (CCP) prior to thermal or density analysis.
Protocol A: Melting Point Determination (Decomposition)
Objective: Accurately determine
-
Sample Preparation: Dry the sample in a vacuum desiccator over
for at least 24 hours. Grind the crystals to a fine powder to ensure uniform heat transfer. -
Loading: Pack a capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface (packing density affects heat transfer).[1]
-
Apparatus Setup: Use an automated melting point apparatus (e.g., Mettler Toledo or Büchi) with video recording capabilities.
-
Heating Profile:
-
Fast Ramp: 10 °C/min up to 220 °C.[1]
-
Equilibration: Hold at 220 °C for 60 seconds.
-
Measurement Ramp: 1.0 °C/min from 220 °C to 250 °C.
-
-
Endpoint Detection: Record the temperature at the first sign of liquid formation or gas evolution (bubbling).[1]
-
Acceptance Criteria: The onset of decomposition should occur between 242–246 °C.[1]
-
Protocol B: Density Determination (Gas Pycnometry)
Objective: Measure skeletal density, excluding inter-particle voids.[1]
-
Calibration: Calibrate the gas pycnometer using a standard steel sphere of known volume.
-
Weighing: Accurately weigh the sample cell (
). Add approximately 1.0 g of dried this compound and weigh again ( ) to determine sample mass ( ). -
Purging: Cycle helium gas 10 times to remove air and moisture from the sample chamber.
-
Measurement: Perform 5 pressure cycles to measure the volume of gas displaced by the solid skeleton (
).[1] -
Calculation:
[1]-
Note: If gas pycnometry is unavailable, liquid displacement using n-heptane (non-solvent) is a viable alternative, though less precise due to potential solvent occlusion.[1]
-
Part 3: Synthesis & Applications in Drug Development[1]
Synthesis Pathway
Understanding the origin of the sulfate salt is crucial for controlling impurities.[1] The synthesis typically involves the guanylation of ethylamine.[1]
Caption: Synthesis of this compound via S-methylisothiourea, highlighting the release of methyl mercaptan and subsequent acidification.
Application: Heterocycle Construction
The primary utility of this compound lies in its role as a binucleophile.[1] In drug development, it is a key building block for 3-Ethyl-6-methyl-isocytosines .[1]
-
Mechanism: The guanidine moiety condenses with
-keto esters.[1] The ethyl group at the N-1 position directs the regioselectivity of the cyclization.[1] -
Relevance: Isocytosine scaffolds are prevalent in kinase inhibitors and antiviral agents.[1] The sulfate salt is preferred over the hydrochloride in certain catalytic cycles where chloride ions might poison metal catalysts (e.g., Palladium).[1]
Part 4: Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
PPE: N95 Dust mask, Nitrile gloves, Safety goggles.[1]
-
Incompatibility: Strong oxidizing agents.[1] Avoid moisture (hydrolysis risk over long durations).[1]
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 3482-86-8).[1][5] Retrieved from [1][5]
-
PubChem. N-Ethylguanidine sulfate (Compound Summary). National Library of Medicine.[1][6] Retrieved from [1][6]
-
Fisher Scientific. this compound, 98%.[1][2] Thermo Scientific Chemicals.[1][2][7] Retrieved from [1]
-
iChemical. this compound Physical Properties. Retrieved from [1]
Sources
- 1. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 2. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Guanethidine [drugfuture.com]
- 4. echemi.com [echemi.com]
- 5. 1-Ethylguanidine 98 3482-86-8 [sigmaaldrich.com]
- 6. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Chemical Stability of 1-Ethylguanidine Sulfate Under Ambient Conditions
Foreword: The Imperative of Stability
For researchers, scientists, and drug development professionals, the integrity of a chemical compound is the bedrock of reliable and reproducible results. 1-Ethylguanidine sulfate, a versatile reactant in chemical synthesis, is no exception.[1][2] Its stability, or lack thereof, directly impacts the purity of starting materials, the yield and profile of synthetic products, and the overall validity of experimental outcomes. This guide provides a comprehensive analysis of the factors governing the chemical stability of this compound under ambient storage, offering field-proven insights into its degradation pathways and robust protocols for its assessment. The use of vague terms like "ambient conditions" or "room temperature" is unacceptable in formal stability studies; this guide will adhere to the precise conditions outlined by regulatory bodies.[3]
Physicochemical Profile of this compound
A foundational understanding of a compound's intrinsic properties is critical to predicting its stability. This compound, a salt formed from the strong organic base 1-ethylguanidine and sulfuric acid, exists as a protonated guanidinium cation paired with a sulfate anion.[4][5] The guanidinium group is renowned for its high stability, a result of charge delocalization across three nitrogen atoms via resonance.[4] However, this inherent stability can be compromised by external factors.
| Property | Value | Source(s) |
| CAS Number | 3482-86-8 | [1][6] |
| Molecular Formula | [CH₃CH₂NHC(=NH)NH₂]₂·H₂SO₄ (or C₆H₂₀N₆O₄S) | [1][6][7] |
| Molecular Weight | 272.33 g/mol | [1][6][7] |
| Appearance | White to pale cream crystalline powder | [2] |
| Melting Point | ~244-245 °C (with decomposition) | [1][6][8] |
| Solubility | Soluble in water | [1][2] |
| Key Sensitivity | Hygroscopic | [1] |
The most salient feature for ambient stability is the compound's hygroscopicity . This property is the primary gateway for chemical degradation under typical storage conditions.
Principal Degradation Pathways in Ambient Conditions
While the guanidinium cation is stable, it is not inert. Under ambient conditions, the presence of atmospheric moisture and temperature fluctuations can initiate degradation.
Hydrolytic Degradation: The Primary Threat
The hygroscopic nature of this compound means it will readily absorb water from the atmosphere.[1] This absorbed water can then act as a reactant, leading to hydrolysis. The mechanism is consistent with the decomposition of other guanidine derivatives, which involves the nucleophilic attack of water or a hydroxide ion on the central carbon of the guanidinium group.[9]
This reaction cleaves the C-N bond, leading to the formation of ethylamine and urea. Urea itself can be subject to further hydrolysis, yielding ammonia and carbon dioxide.
Caption: Proposed hydrolytic degradation of the 1-ethylguanidinium cation.
Thermal and Photolytic Stress
While significant thermal decomposition occurs at a much higher temperature (~245°C), elevated ambient temperatures accelerate the rate of hydrolysis according to the Arrhenius equation.[10]
A Self-Validating Protocol for Stability Assessment
To rigorously evaluate the stability of this compound, a multi-stage protocol grounded in international regulatory guidelines (e.g., ICH Q1A(R2)) is required.[3][11] This approach ensures that all potential degradation pathways are investigated and that the analytical methods used are validated and fit for purpose.
Stage 1: Stress Testing and Forced Degradation
The objective of stress testing is to identify likely degradation products and establish the intrinsic stability of the molecule.[3][11] This is typically performed on a single batch and involves exposing the compound to conditions more severe than those used in accelerated testing.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare five separate samples of this compound from a single batch. One sample serves as the unstressed control.
-
Hydrolytic Stress:
-
Acidic: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Neutral: Dissolve the sample in purified water and heat at 60°C for 24 hours.
-
-
Oxidative Stress: Dissolve the sample in a solution of 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Stress (Solid State): Expose the solid sample to 60°C in a calibrated oven for 48 hours.
-
Photolytic Stress (Solid State): Expose the solid sample to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples and the control using a validated, stability-indicating analytical method (see Section 4.0). Compare the chromatograms to identify and quantify any degradation products.
Stage 2: Long-Term and Accelerated Stability Studies
These formal studies are designed to predict the shelf-life of the compound under defined storage conditions.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, and annually thereafter |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 |
Source: Adapted from ICH and EMA Guidelines.[3][11][13][14]
Workflow for a Comprehensive Stability Study
Caption: Workflow for conducting a full stability assessment.
Stability-Indicating Analytical Methodologies
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation. It must also be able to separate and detect the degradation products.
For guanidine derivatives, which are polar and often lack a strong UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective technique.[15][16]
Protocol: HILIC-MS/MS Method Development Outline
-
Column Selection: Screen several HILIC columns (e.g., amide, silica) to achieve optimal retention and peak shape for this compound.[15]
-
Mobile Phase Optimization:
-
Use a high organic content mobile phase (e.g., >80% acetonitrile) with an aqueous buffer (e.g., ammonium formate or ammonium acetate) to promote retention on the HILIC stationary phase.
-
Optimize the buffer concentration and pH to achieve the best peak symmetry.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform tuning by direct infusion of a this compound standard to identify the precursor ion (m/z for the cation).
-
Perform a product ion scan to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM) transitions, ensuring specificity.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Crucially, the specificity must be demonstrated by analyzing the forced degradation samples, proving that all degradation product peaks are resolved from the main this compound peak.
Summary and Recommendations
The primary stability concern for this compound under ambient conditions is its hygroscopicity , which facilitates hydrolytic degradation . While thermally stable at room temperature, elevated temperatures can accelerate this process.
Recommendations for Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct light.[1] The use of a desiccator or controlled low-humidity environment is strongly recommended.
-
Handling: Minimize exposure to the atmosphere. When handling, use a glove box or work quickly in a low-humidity environment.
-
Verification: For critical applications, the purity of this compound that has been stored for an extended period should be re-assessed using a validated stability-indicating method before use.
By understanding the inherent chemical properties of this compound and implementing rigorous, validated stability testing protocols, researchers and developers can ensure the quality, integrity, and reliability of their work.
References
- Wolfenden, R., & Snider, M. J. (2014). The nonenzymatic decomposition of guanidines and amidines.
- European Medicines Agency. (2023).
- European Medicines Agency. (1995). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Ichihara, M., Asakawa, D., et al. (2023).
- iChemical. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
- Santa Cruz Biotechnology. (n.d.).
- Sigma-Aldrich. (n.d.). 1-Ethylguanidine 98 3482-86-8. Sigma-Aldrich.
- Singh, S., & Bajaj, S. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Taylor & Francis Online. (2008).
- Thermo Scientific Chemicals. (n.d.).
- Unknown. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Unknown Source.
- Wikipedia. (n.d.). Guanidine. Wikipedia.
- CymitQuimica. (n.d.).
Sources
- 1. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Ethylguanidine 98 3482-86-8 [sigmaaldrich.com]
- 7. This compound | CAS 3482-86-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. This compound, CAS No. 3482-86-8 - iChemical [ichemical.com]
- 9. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. japsonline.com [japsonline.com]
- 15. d-nb.info [d-nb.info]
- 16. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Ethylguanidine Sulfate: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-Ethylguanidine sulfate (CAS No. 3482-86-8) has emerged as a valuable synthon, prized for its utility in constructing the guanidinium moiety, a functional group prevalent in a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of this compound, covering its commercial availability from reliable suppliers, key physicochemical properties, and, most importantly, its practical application in chemical synthesis, with a detailed protocol for the preparation of a key pyrimidine intermediate.
Commercial Availability and Reliable Suppliers
This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. When selecting a supplier, researchers should consider not only the purity of the compound but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA), and responsive technical support.
Below is a comparative summary of offerings from prominent suppliers:
| Supplier | Product Number(s) | Purity | Available Quantities |
| Thermo Scientific Chemicals | AAB2131506, AAB2131514 | 98% | 5 g, 25 g |
| Sigma-Aldrich (Merck) | 275557 | 98% | 5 g |
| Santa Cruz Biotechnology | sc-275557 | Not specified | Inquire |
It is advisable to request a lot-specific CoA from the chosen supplier to confirm the purity and identity of the material before use.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
Key Properties:
-
Molecular Formula: C₆H₂₀N₆O₄S[1]
-
Molecular Weight: 272.33 g/mol [1]
-
Appearance: White to off-white crystalline solid
-
Melting Point: Approximately 244-245 °C (with decomposition)[2]
-
Solubility: Soluble in water.[3]
-
Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated place.[3]
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:
The infrared spectrum of this compound is characterized by strong absorptions corresponding to the various functional groups within the molecule. The guanidinium group gives rise to characteristic N-H stretching and bending vibrations, as well as C-N stretching modes. An ATR-IR spectrum for this compound is available in the Sigma-Aldrich Library of ATR-IR Spectra, which can be accessed for reference.[4] The PubChem database also provides a reference to this spectrum under CID 6451562.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a publicly available, high-resolution NMR spectrum of this compound is not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons on the guanidinium nitrogens would likely appear as broad signals due to exchange and quadrupolar effects. For reference, comprehensive databases of NMR chemical shifts for common laboratory solvents and impurities are available and can be consulted to avoid misinterpretation of spectra.[6][7]
Mass Spectrometry (MS):
Mass spectrometry of this compound would be expected to show the protonated molecular ion of the free base, 1-ethylguanidine, following the loss of the sulfate counterion. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the guanidinium core. General principles of mass spectrometry fragmentation can be applied to predict the major fragments.[8]
Applications in Drug Discovery and Development
The guanidinium group is a key pharmacophore in a variety of therapeutic agents due to its ability to form strong, directional hydrogen bonds and its protonated state at physiological pH, allowing for electrostatic interactions with biological targets. Consequently, this compound serves as a valuable starting material for the synthesis of molecules with diverse pharmacological activities.
Synthesis of Pyrimidine Derivatives
A primary application of this compound is in the synthesis of substituted pyrimidines, which are core structures in many biologically active compounds. Notably, it is a key reactant for the synthesis of 3-Ethyl-6-methyl-isocytosine (2-amino-3-ethyl-6-methyl-4(3H)-pyrimidinone), a heterocyclic compound with potential applications in medicinal chemistry.[3][9]
The synthesis of isocytosine and its derivatives often involves the condensation of a guanidine with a β-ketoester or a similar 1,3-dicarbonyl compound.
Caption: General workflow for the synthesis of a 3-Ethyl-6-methyl-isocytosine.
Role in the Development of Kinase Inhibitors
The guanidinium moiety is a recognized feature in the design of protein kinase inhibitors. Its ability to mimic the protonated arginine side chain allows for interactions with key residues in the ATP-binding pocket of kinases. The synthesis of guanidinium-based derivatives is an active area of research in the development of novel anticancer agents.[2] While direct examples of marketed drugs synthesized from this compound are not prominent in the literature, its potential as a building block for kinase inhibitor scaffolds is significant.
Potential in Antidiabetic and Antiviral Agents
Guanidine derivatives have a long history in the treatment of diabetes, with metformin being a prime example. Research continues into new guanidinium-containing compounds with potential antihyperglycemic effects.[10] Similarly, the guanidino group is present in some antiviral compounds, and the synthesis of novel nucleoside and non-nucleoside analogues incorporating this moiety is an area of interest.[11]
Experimental Protocol: Synthesis of 3-Ethyl-6-methyl-isocytosine
The following is a representative, detailed protocol for the synthesis of 3-Ethyl-6-methyl-isocytosine, adapted from established methods for the synthesis of similar pyrimidine derivatives. This protocol is intended for experienced synthetic chemists and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Absolute ethanol
-
Ethyl acetoacetate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification (e.g., separatory funnel, beakers, filtration apparatus)
-
Rotary evaporator
-
Recrystallization solvents (e.g., water, ethanol)
Step-by-Step Procedure:
-
Preparation of the Free Base (in situ):
-
In a dry round-bottom flask, dissolve a calculated amount of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium ethoxide should be stoichiometrically equivalent to the amount of this compound to be used.
-
To this solution, add this compound portion-wise with stirring. The reaction will generate sodium sulfate as a precipitate. Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete formation of the free 1-ethylguanidine.
-
-
Condensation Reaction:
-
To the suspension containing the free 1-ethylguanidine, add a stoichiometric equivalent of ethyl acetoacetate dropwise via a syringe or dropping funnel.
-
Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for a period of 4-6 hours, or until reaction completion is indicated by thin-layer chromatography (TLC) analysis.
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the precipitated sodium sulfate by filtration. Wash the filter cake with a small amount of cold ethanol.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
-
Purification:
-
The crude product can be purified by recrystallization. The choice of solvent will depend on the properties of the product, but water or an ethanol/water mixture is often a good starting point for isocytosine derivatives.
-
Dissolve the crude material in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques, such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
-
Safety and Handling
This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used.
-
Handling: Avoid contact with skin and eyes. Do not breathe in the dust. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption due to its hygroscopic nature.[3]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If irritation persists, seek medical attention.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.
Conclusion
This compound is a commercially accessible and versatile building block for the synthesis of guanidinium-containing molecules, particularly substituted pyrimidines. Its utility in the construction of pharmacologically relevant scaffolds makes it a valuable tool for researchers in drug discovery and development. By understanding its properties, sourcing it from reliable suppliers, and employing appropriate synthetic and safety protocols, scientists can effectively leverage this compound in the pursuit of novel therapeutics.
References
-
PubChem. N-Ethylguanidine sulfate. [Link]
-
Der Pharma Chemica. Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. [Link]
-
PMC. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. [Link]
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
-
PubChemLite. 1-(2-(isobutylisopropylamino)ethyl)guanidine sulfate hydrate (C10H24N4). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Wiley Science Solutions. Sigma-Aldrich Library of ATR-IR Spectra. [Link]
-
iChemical. This compound, CAS No. 3482-86-8. [Link]
-
ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Scribd. Sigma-Aldrich ATR-IR Spectra Library | PDF. [Link]
Sources
- 1. alkalisci.com [alkalisci.com]
- 2. 1-Ethylguanidine 98 3482-86-8 [sigmaaldrich.com]
- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 5. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 10. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: Comparative Analysis of 1-Ethylguanidine Salts in Pharmaceutical Synthesis
[1]
Executive Summary
In the development of peptidomimetics, heterocycles (e.g., isocytosines), and agrochemicals (e.g., neonicotinoid precursors), 1-Ethylguanidine serves as a critical nucleophilic building block.[1] However, its commercial availability in two primary salt forms—Sulfate (2:1) and Hydrochloride (1:1) —introduces significant stoichiometric and physicochemical variables that can derail experimental reproducibility if not managed correctly.[1]
This guide delineates the functional differences between these salts, establishing a decision framework for their selection based on hygroscopicity, solubility profiles, and downstream synthetic compatibility.
Physicochemical Characterization & Stoichiometry
The most frequent error in switching between these salts is neglecting the stoichiometric divergence . The sulfate form is a hemisulfate (two cations per anion), whereas the hydrochloride is a mono-salt.[1]
Comparative Data Table
| Feature | This compound | 1-Ethylguanidine Hydrochloride |
| CAS Number | 3482-86-8 | 1919-96-6 |
| Formula | ||
| Stoichiometry | 2:1 (Cation:Anion) | 1:1 (Cation:Anion) |
| Molecular Weight | 272.33 g/mol | 123.58 g/mol |
| Eq.[1][2] Wt. (Free Base) | 136.17 g/mol (per mole of base) | 123.58 g/mol (per mole of base) |
| Melting Point | ~244–245°C (Decomposition) | ~100–110°C (Often lower/hygroscopic) |
| Hygroscopicity | Moderate (Stable crystalline solid) | High (Deliquescent risk) |
| Water Solubility | High | Very High |
| Primary Utility | Bulk storage, solid-phase handling | Aqueous reactions, pH adjustment |
Critical Analysis: The "Weighing Trap"
When a protocol specifies "1.0 equivalent of Ethylguanidine," using the sulfate salt requires a mass calculation adjustment.
-
Factor: To deliver 1 mole of active ethylguanidine cation:
-
Use 123.58 g of Hydrochloride.
-
Use 136.17 g of Sulfate (Total MW 272.33 / 2).[1]
-
-
Failure Mode: Treating the sulfate as a 1:1 salt results in a 50% under-loading of the nucleophile, leading to incomplete conversion in cyclization reactions.
Structural Visualization & Dissociation
The following diagram illustrates the dissociation pathways and the stoichiometric difference that impacts molarity calculations.
Figure 1: Stoichiometric dissociation comparison. Note the Sulfate yields two active cations per formula unit.
Synthetic Utility & Counter-ion Impact
Why Choose Sulfate? (Process Chemistry)
The sulfate salt (CAS 3482-86-8) is generally preferred for storage and handling due to its superior crystallinity and higher melting point (~245°C).[1]
-
Non-Hygroscopic: Unlike many guanidine hydrochlorides, which absorb atmospheric moisture rapidly (becoming sticky oils), the sulfate remains a free-flowing powder.[1] This ensures accurate weighing in open-air environments.[1]
-
Cyclization Reactions: In the synthesis of isocytosines or pyrimidines , the sulfate anion is non-nucleophilic and less likely to interfere with metal-catalyzed cross-couplings compared to chloride ions (which can poison Palladium catalysts).[1]
Why Choose Hydrochloride? (Solubility)
-
Solubility Profile: If the reaction requires high concentrations in cold water or specific polar organic solvents (like lower alcohols), the HCl salt often exhibits faster dissolution kinetics.
-
Removal: Chloride ions are easier to remove via silver nitrate precipitation (if necessary) or ion-exchange chromatography compared to the divalent sulfate.[1]
Experimental Protocols
Protocol A: Salt Metathesis (Sulfate Hydrochloride)
Context: You have the stable sulfate but need the hydrochloride for a specific solubility requirement.[1]
-
Dissolution: Dissolve 10 mmol (2.72 g) of this compound in 10 mL of warm water (
C). -
Basification: Add 20 mmol of Barium Chloride (
) solution slowly. -
Filtration: Filter the white Barium Sulfate precipitate through a 0.22
membrane. -
Isolation: Lyophilize the filtrate to obtain pure 1-Ethylguanidine Hydrochloride.
Protocol B: Free Base Generation (In Situ)
Context: Using the salt in a nucleophilic substitution where the protonated guanidine is unreactive.[1]
-
Suspension: Suspend this compound in anhydrous THF or Dichloromethane.
-
Deprotonation: Add 2.05 equivalents of Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).[1]
-
Note: Use 2 equivalents because of the hemisulfate stoichiometry.
-
-
Activation: Stir for 30 minutes at
C. The formation of Sodium Sulfate ( ) as an insoluble precipitate indicates free base generation.[1] -
Usage: Filter the supernatant (containing the free base) directly into the electrophile solution. Do not isolate the free base as it is unstable and prone to polymerization.
Decision Matrix for Salt Selection
Use the following logic flow to determine the appropriate salt for your specific application.
Figure 2: Decision matrix for selecting between Sulfate and Hydrochloride salts.
References
Sources
- 1. Guanidine, N-(2-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)ethyl)-, sulfate (1:1) | C9H20N4O4S | CID 22313123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethylguanidine 98 3482-86-8 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. Buy 1-(2-(Diethylamino)ethyl)guanidine sulfate | 3272-63-7 [smolecule.com]
Technical Guide: Basic Toxicity and Handling Precautions for 1-Ethylguanidine Sulfate
Executive Summary
1-Ethylguanidine sulfate (CAS 3482-86-8) is a specialized guanidine derivative primarily utilized as an intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., isocytosines) and as a reagent in thermal analysis studies. While it shares the general chaotropic and irritant properties of the guanidine class, its specific sulfate salt form introduces unique handling requirements—most notably its significant hygroscopicity.
This guide moves beyond generic safety data sheets (SDS) to provide a researcher-focused operational framework. It addresses the compound's toxicological profile, which is characterized by acute oral toxicity and mucous membrane irritation, and provides self-validating protocols for storage, weighing, and spill management to ensure experimental reproducibility and personnel safety.
Chemical Identity & Physicochemical Properties
Understanding the physical state of this compound is the first line of defense against exposure and experimental error.
Table 1: Physicochemical Specifications
| Property | Specification | Relevance to Handling |
| Chemical Name | This compound | Primary identifier for inventory/waste. |
| CAS Number | 3482-86-8 | Unique key for regulatory searches. |
| Molecular Formula | (C₃H₉N₃)₂[1] · H₂SO₄ | Stoichiometry (2:1 salt) affects molarity calcs. |
| Molecular Weight | 272.33 g/mol | Essential for precise dosing. |
| Appearance | White crystalline powder | Visual check for degradation (yellowing). |
| Solubility | Soluble in water | Easy cleanup; high bioavailability if ingested. |
| Hygroscopicity | High | Critical: Absorbs atmospheric moisture rapidly, altering effective mass. |
| Melting Point | ~244°C (decomposition) | Stable under standard processing temps. |
Toxicological Profile & Risk Assessment
Acute Toxicity (The "Missing" LD50)
Unlike common reagents (e.g., Guanidine HCl), specific experimental LD50 data for this compound is limited in public toxicology repositories .[1] However, regulatory bodies classify it under GHS Category 4 (Oral) based on structural activity relationships (SAR) with analogous guanidine salts.
-
Hazard Statement H302 (Harmful if swallowed): Implies an estimated lethal dose range of 300 < LD50 ≤ 2000 mg/kg .
-
Mechanism of Toxicity: Guanidine derivatives act as chaotropic agents. Upon systemic absorption, they can interfere with protein structure and neuromuscular transmission. The sulfate counter-ion is generally biologically inert but contributes to the compound's high water solubility, facilitating rapid absorption across mucous membranes.
Local Effects (Irritation)
The compound is a strong base in solution and a solid-state irritant.
-
Respiratory (H335): Inhalation of dust causes immediate irritation to the upper respiratory tract. Risk:[1] High during weighing of open containers.
-
Ocular (H319): Causes serious eye irritation. The crystalline nature can cause physical abrasion in addition to chemical irritation.
-
Dermal (H315): Causes skin irritation. Prolonged exposure can lead to dermatitis.
Operational Handling Protocols
To ensure Trustworthiness and Scientific Integrity , the following protocols are designed as self-validating systems. If the validation step fails, the procedure must be paused.
Hygroscopicity Management & Weighing
Objective: Prevent moisture uptake that alters the reagent's mass, ensuring stoichiometric accuracy in synthesis.
Protocol:
-
Environment: Handle only in a humidity-controlled room (<40% RH) or a glove box if high precision (<1% error) is required.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation.
-
Aliquot Strategy: Do not return unused powder to the stock container.
-
Validation:
-
Visual Check: Powder should be free-flowing. Clumping indicates moisture contamination.
-
Weight Check: If the mass on the balance drifts upwards continuously, the sample is actively absorbing water. Stop and switch to a closed weighing vessel.
-
Synthesis & Reaction Setup
Context: this compound is often used to synthesize heterocycles like 3-Ethyl-6-methyl-isocytosines.
-
Incompatibility: Reacts vigorously with strong oxidizing agents (e.g., permanganates, nitrates). Ensure reaction vessels are free of oxidant residues.
-
pH Control: As a guanidine salt, it may buffer reaction mixtures. Monitor pH if the reaction is pH-sensitive.
Emergency Response & Spill Management
Biological Exposure[1]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (H335), seek medical attention.
-
Eye Contact: Rinse cautiously with water for 15 minutes . Validation: Use pH paper to check tear fluid neutrality if available/safe; otherwise continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to potential irritation of the esophagus.
Chemical Spill Cleanup
Scenario: 5g bottle dropped on the lab bench.
-
Isolate: Evacuate the immediate 3-meter radius. Mark the area.
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and N95/P2 particulate respirator (to prevent inhaling dust).
-
Containment: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersal.
-
Cleanup:
-
Dry Sweep: Gently sweep powder into a dust pan using a brush, minimizing dust generation.
-
Wet Wipe: Wipe the surface with water-dampened towels (compound is water-soluble).
-
Validation: Wipe the area with a fresh wet tissue; if it remains clear (no white residue/streaks), cleanup is complete.
-
-
Disposal: Place waste in a container labeled "Hazardous Waste - Solid - Toxic/Irritant".
Visualization: Handling Decision Logic
The following diagram outlines the decision-making process for handling this compound based on the procedure type and environmental conditions.
Caption: Decision tree for selecting appropriate engineering controls and PPE based on task precision and environmental humidity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6451562, N-Ethylguanidine sulfate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Acute Toxicity. (Contextual reference for GHS Category 4 classification). Retrieved from [Link]
Sources
The Ascent of a Privileged Scaffold: A Technical Guide to the History and Discovery of Alkylguanidine Sulfate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the history, discovery, and evolving applications of alkylguanidine sulfate salts. From their origins in the mid-19th century to their contemporary role in drug development and materials science, this document synthesizes key scientific milestones, explains the rationale behind experimental choices, and offers detailed methodologies for their synthesis and characterization.
From Guano to Guanidine: The Genesis of a Superbase
The story of alkylguanidine sulfate salts begins with the discovery of their parent compound, guanidine. In 1861, German chemist Adolph Strecker first isolated guanidine by the oxidative degradation of guanine, an aromatic natural product he extracted from Peruvian guano, the accumulated excrement of seabirds.[1][2][3] This nitrogen-rich organic compound, with the formula HNC(NH2)2, was initially a chemical curiosity.[1][2] Its structure, a nitrogenous analogue of carbonic acid, imparts a remarkable basicity, making it one of the strongest organic bases in aqueous solution.[1][4] This high basicity is due to the resonance stabilization of the protonated form, the guanidinium cation, which distributes the positive charge symmetrically across the three nitrogen atoms.[1]
Early laboratory synthesis of guanidine involved the thermal decomposition of ammonium thiocyanate.[1] A more commercially viable route was later developed, involving a two-step process starting from the reaction of dicyandiamide with ammonium salts.[1] These foundational discoveries set the stage for the exploration of guanidine derivatives, where the substitution of hydrogen atoms with alkyl groups would unlock a vast and diverse range of chemical properties and biological activities.
The Rise of Alkylguanidines in Pharmacology
The inherent bioactivity of the guanidine moiety, present in natural molecules like the amino acid arginine, hinted at its potential pharmacological significance.[4] Early explorations into guanidine derivatives revealed a spectrum of biological effects, paving the way for the development of alkylguanidine-based therapeutics.
A Serendipitous Journey into Antibacterial Agents
In recent decades, the search for new antibiotics to combat multidrug-resistant bacteria has led to a renewed interest in guanidine-containing compounds.[5][6][7][8] The positively charged guanidinium group at physiological pH is thought to facilitate electrostatic interactions with the negatively charged bacterial cell surface, potentially disrupting the membrane integrity and leading to cell death.[9]
A significant breakthrough in this area came from a serendipitous discovery during the optimization of a linear guanidine derivative.[7][8] A batch of a promising antibacterial candidate was found to be a mixture containing spontaneously generated oligomers with superior biological activity.[7][8] This led to the rational design and synthesis of a library of alkyl-guanidine derivatives, including symmetric dimeric structures, which demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including resistant clinical isolates.[4][6][8]
The Development of Guanadrel Sulfate for Hypertension
One of the most notable applications of alkylguanidine sulfate salts in medicine is in the management of hypertension. Guanadrel sulfate, an orally active postganglionic sympathetic inhibitor, was developed as an alternative to guanethidine sulfate.[2][10][11] It functions by depleting norepinephrine stores from adrenergic nerve endings and preventing its release in response to sympathetic nerve stimulation, which leads to a reduction in systemic vascular resistance and a lowering of blood pressure.[10][11][12]
Clinical studies demonstrated that guanadrel sulfate is an effective antihypertensive agent for various levels of hypertension.[2] A key advantage of guanadrel over guanethidine is its shorter onset and offset of action, which allows for more rapid and safer dosage adjustments and results in fewer side effects, such as orthostatic hypotension.[2][13] Guanadrel sulfate was first approved in 1982 and has been used in the treatment of hypertension, although it has been largely superseded by newer agents with more favorable side-effect profiles.[10]
The Sulfate Salt: A Deliberate Choice
The selection of the sulfate salt for many alkylguanidine-based drugs, such as guanadrel, is a deliberate choice driven by key physicochemical properties. While guanidine itself is a strong base, its free form can be unstable and hygroscopic.[14] Forming a salt with a strong acid like sulfuric acid creates a stable, crystalline solid that is more suitable for pharmaceutical formulation.[14][15]
The sulfate counter-ion can influence properties such as:
-
Solubility: Guanidine sulfate is a water-soluble white crystal, which is advantageous for oral drug absorption.[14]
-
Stability: The salt form protects the active guanidine moiety from degradation.
-
Manufacturing: The use of sulfate salts can facilitate purification and crystallization processes during drug manufacturing.
Modern Synthetic Strategies for Alkylguanidine Derivatives
The synthesis of complex alkylguanidine derivatives often requires multi-step procedures involving protecting groups to achieve the desired substitution patterns. A common strategy involves the guanylation of a primary or secondary amine.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a protected bis-alkylguanidine derivative, which can then be deprotected to yield the final active compound.
Sources
- 1. guanidine sulfate, 1184-68-5 [thegoodscentscompany.com]
- 2. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanadrel Sulfate | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of 1-Ethylguanidine Sulfate from Ethylamine
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of 1-Ethylguanidine sulfate, a valuable building block in pharmaceutical research and organic synthesis.[1][2] The described method is a robust and well-documented pathway that proceeds through the formation of an S-methylisothiourea sulfate intermediate, which subsequently serves as an efficient guanylating agent for the target primary amine, ethylamine.[3] This guide is intended for researchers and scientists in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and a thorough understanding of the synthetic process.
Reaction Principle and Mechanism
The synthesis of this compound is achieved via a two-step process. This approach is favored for its reliability and the use of readily available starting materials.
Step 1: Synthesis of S-Methylisothiourea Sulfate The first step involves the methylation of thiourea using dimethyl sulfate.[4] In this S-alkylation reaction, one of the sulfur's lone pairs of electrons acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. This reaction is typically vigorous and proceeds to form the stable S-methylisothiouronium salt. The procedure described is a well-established method detailed in Organic Syntheses, ensuring high reliability.[5]
Step 2: Guanidinylation of Ethylamine The S-methylisothiourea sulfate prepared in the first step is an excellent guanylating agent.[3] The core of this step is the nucleophilic attack of ethylamine on the electrophilic carbon atom of the S-methylisothiourea moiety. The methylthio group is an excellent leaving group (as methanethiol), facilitating the formation of the stable ethylguanidinium cation, which is then isolated as its sulfate salt.[6]
Reaction Scheme:
Part A: Formation of the Guanylating Agent 2 (NH₂)₂CS + (CH₃)₂SO₄ → [H₂NC(=NH)SCH₃]₂·H₂SO₄ (Thiourea + Dimethyl Sulfate → S-Methylisothiourea Sulfate)
Part B: Guanidinylation Reaction [H₂NC(=NH)SCH₃]₂·H₂SO₄ + 2 CH₃CH₂NH₂ → 2 [CH₃CH₂NHC(=NH)NH₃]₂·H₂SO₄ + 2 CH₃SH (S-Methylisothiourea Sulfate + Ethylamine → this compound + Methanethiol)
Visualizing the Mechanism
The diagram below illustrates the nucleophilic substitution mechanism for the guanidinylation of ethylamine.
Caption: Mechanism of the guanidinylation reaction.
Critical Safety and Handling
This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ethylamine (70% in Water): Highly flammable liquid and vapor.[7] Toxic in contact with skin and causes severe skin burns and eye damage.[8] May cause respiratory irritation. Handle with extreme care in a well-ventilated fume hood, away from ignition sources.
-
Dimethyl Sulfate: Highly toxic, corrosive, and a suspected carcinogen. It is readily absorbed through the skin. Use extreme caution and ensure no direct contact.
-
Thiourea: Harmful if swallowed and suspected of causing genetic defects and cancer. Avoid inhalation of dust.
-
Cyanamide (Alternative Reagent): Toxic, corrosive, and can polymerize explosively if the liquid solution evaporates to dryness.[9][10]
-
Methanethiol (Byproduct): A toxic and flammable gas with a strong, unpleasant odor. The reaction apparatus should be equipped with a trap to handle its release.
Experimental Protocol
This section details the step-by-step methodology for the synthesis.
Part A: Synthesis of S-Methylisothiourea Sulfate
This procedure is adapted from a verified protocol in Organic Syntheses.[5]
-
Reaction Setup: In a 2-liter round-bottomed flask, combine 152 g (2.0 moles) of finely powdered thiourea and 70 mL of water.
-
Addition of Methylating Agent: To this slurry, add 138 g (1.1 moles) of dimethyl sulfate. Immediately attach a reflux condenser to the flask.
-
Reaction Progression: The reaction will begin spontaneously. The flask may become warm and fill with vapor. If the reaction becomes too vigorous, cool the flask intermittently with a water bath. Do not overcool, as this may halt the reaction.[5]
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for one hour. During this time, the product will begin to crystallize.
-
Isolation and Washing: Allow the mixture to cool to room temperature. Add 200 mL of 95% ethanol and filter the solid product using suction filtration.
-
Purification: Wash the collected crystalline solid twice with 100 mL portions of 95% ethanol to remove unreacted starting materials and byproducts.
-
Drying: Allow the product to air-dry. The expected yield is approximately 220–233 g (79–84% theoretical yield). The product, S-methylisothiourea sulfate, appears as needle-like crystals.[4]
Part B: Synthesis of this compound
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 139 g (0.5 moles) of S-methylisothiourea sulfate in 250 mL of water. Gentle heating may be required to achieve full dissolution.
-
Addition of Amine: To the stirred solution, slowly add 71.5 g (1.1 moles) of a 70% aqueous solution of ethylamine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction should be monitored for the evolution of methanethiol gas, which should be directed to a scrubber containing a bleach solution.
-
Cooling and Crystallization: After the reflux period, allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to facilitate crystallization of the product.
-
Isolation: Collect the white crystalline solid by suction filtration.
-
Purification: Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to achieve high purity.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white crystalline solid.[1]
Workflow and Data Summary
The entire synthetic process, from starting materials to the final purified product, is outlined in the workflow diagram below.
Caption: Overall workflow for the two-step synthesis.
Table of Reagents and Conditions
| Parameter | Part A: S-Methylisothiourea Sulfate | Part B: this compound |
| Primary Reagent | Thiourea (152 g, 2.0 mol) | S-Methylisothiourea Sulfate (139 g, 0.5 mol) |
| Secondary Reagent | Dimethyl Sulfate (138 g, 1.1 mol) | 70% Ethylamine (aq.) (71.5 g, 1.1 mol) |
| Solvent | Water (70 mL), 95% Ethanol (400 mL) | Water (~250 mL) |
| Reaction Time | ~1-2 hours (initial) + 1 hour (reflux) | 3-4 hours (reflux) |
| Reaction Temp. | Room Temp (initial), then Reflux | Reflux |
| Expected Yield | 79-84% | ~70-85% (post-recrystallization) |
| Product MW | 278.37 g/mol | 272.33 g/mol [11][12] |
Product Characterization
To confirm the identity and purity of the final product, the following analytical methods are recommended:
-
Melting Point: The literature melting point for this compound is approximately 244 °C with decomposition.[11] A sharp melting point close to this value indicates high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the ethyl group (a triplet and a quartet) and exchangeable protons from the guanidinium headgroup.
-
FT-IR Spectroscopy: The infrared spectrum should show characteristic peaks for N-H stretches, C=N stretch of the guanidinium group, and strong absorptions corresponding to the sulfate counter-ion.
References
-
Arndt, A. (1921). s-methyl isothiourea sulfate. Organic Syntheses. Coll. Vol. 2, p.461; Vol. 18, p.56. Available at: [Link]
- Google Patents. (1992). EP0475129A1 - Process for the preparation of cyanamide.
- Google Patents. (2013). CN103467349B - Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate.
-
Fenton, H. J. H. (1882). Transformation of urea into cyanamide. Journal of the Chemical Society, Transactions, 41, 262-263. Available at: [Link]
-
Jones, C. (2018). Introduction to cyanamides. Cardiff University. Available at: [Link]
-
Li, Y., et al. (2017). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances, 7(59), 37365-37369. Available at: [Link]
-
Zhang, L., et al. (2010). Preparation of Cyanamide by Decomposition of Urea. ResearchGate. Available at: [Link]
-
Tecnoproject. (2014). Ethylamine Safety Data Sheet. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyanamide. Available at: [Link]
- Google Patents. (2012). CN102633701A - Synthesis method of S-methyl isothiourea salt.
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 70% w/w Ethylamine Aqueous solution. Available at: [Link]
-
Kumar, S., et al. (2021). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports, 11(1), 1-10. Available at: [Link]
-
Short, J. H., et al. (1963). Sympathetic nervous system blocking agents. IV. Synthesis of 2-[2-(methylthio)ethylamino]ethylguanidine sulfate and related compounds. Journal of Medicinal Chemistry, 6(3), 275-283. Available at: [Link]
-
PrepChem. (2023). Synthesis of guanidine sulphate. Available at: [Link]
-
Phillips, R., & Clarke, H. T. (1923). The Preparation of Alkyl- and Aryl-Guanidines. Journal of the American Chemical Society, 45(7), 1755-1760. Available at: [Link]
-
Davis, T. L. (1970). The Synthesis of Guanidine from Urea. Part 3. Defense Technical Information Center. Available at: [Link]
Sources
- 1. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 2. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.fi [fishersci.fi]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nj.gov [nj.gov]
- 11. 1-乙基胍 硫酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | CAS 3482-86-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Notes & Protocols: 1-Ethylguanidine Sulfate as a Versatile Intermediate in Heterocyclic Synthesis
Abstract: This guide provides a comprehensive technical overview and detailed protocols for utilizing 1-Ethylguanidine sulfate as a pivotal intermediate in the synthesis of high-value heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and addresses critical process considerations. We focus on the synthesis of substituted pyrimidines and triazines, foundational scaffolds in numerous therapeutic agents, demonstrating the strategic value of this compound in modern synthetic chemistry.
Introduction: The Strategic Role of Guanidines in Heterocyclic Chemistry
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, forming the core structures of a vast majority of all biologically active molecules.[1] Within this domain, the guanidine functional group is recognized as a "privileged scaffold," a recurring motif in a multitude of natural products and pharmaceuticals.[2][3] Its unique electronic properties—strong basicity (pKa of conjugate acids ~12.5) and the ability to form multiple hydrogen bonds—are attributable to the resonance stabilization of its protonated form, the guanidinium cation.[4] This capacity for potent molecular recognition makes guanidine-containing compounds invaluable in drug design.
This compound offers a practical and efficient entry point into this chemical space. As a stable, crystalline solid, it serves as a robust N-C-N synthon for constructing various heterocyclic systems through cyclocondensation reactions. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to adapt and innovate upon these foundational methods.
Physicochemical Properties and Safe Handling of this compound
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation. This compound is a white, crystalline solid that is soluble in water.[5][6] Its salt form enhances stability and simplifies handling compared to the free base, which is highly basic and hygroscopic.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 3482-86-8 | [5] |
| Molecular Formula | [C₃H₉N₃]₂·H₂SO₄ | [7] |
| Molecular Weight | 272.33 g/mol | [7] |
| Melting Point | ~244-245 °C (decomposes) | [5] |
| Appearance | White to pale cream solid/powder | [6] |
| Solubility | Soluble in water | [5][6] |
| Sensitivity | Hygroscopic | [5] |
Safety and Handling
This compound must be handled with appropriate care in a well-ventilated area or chemical fume hood.
-
Hazards: It is classified as an irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][8] It is harmful if swallowed or inhaled.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the powder.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place to protect it from moisture, owing to its hygroscopic nature.[5]
-
Spill & Disposal: In case of a spill, avoid generating dust. Collect the material mechanically and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.[8]
Core Principles: The Cyclocondensation Reaction
The primary utility of this compound in heterocyclic synthesis lies in its function as a binucleophilic 1,3-diamine equivalent . The two terminal nitrogen atoms of the guanidine core readily react with 1,3-dielectrophilic partners, such as β-dicarbonyl compounds, to form a stable six-membered ring. This reaction is a classic example of cyclocondensation.
The Causality of the Reaction: The process is typically performed under basic conditions. The added base serves a dual purpose:
-
Neutralization: It neutralizes the sulfate salt, liberating the 1-Ethylguanidine free base, which is the active nucleophilic species.
-
Enolate Formation: In reactions involving β-dicarbonyls, the base facilitates the formation of an enolate, enhancing the electrophilicity of the carbonyl carbons and promoting the initial nucleophilic attack by the guanidine.
Caption: General workflow for guanidine-mediated pyrimidine synthesis.
Application Protocol 1: Synthesis of Substituted Pyrimidines
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, uracil) and is found in many pharmaceuticals.[9] The reaction of a guanidine with a β-ketoester is one of the most direct methods for constructing the 2-amino-4-hydroxypyrimidine core.[10] This protocol details the synthesis of 2-(Ethylamino)-4-hydroxy-6-methylpyrimidine , an analogue of isocytosine, using ethyl acetoacetate as the 1,3-dielectrophile.[5]
Detailed Step-by-Step Protocol
Objective: To synthesize 2-(Ethylamino)-4-hydroxy-6-methylpyrimidine via cyclocondensation.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Sodium metal (2.1 eq)
-
Anhydrous Ethanol (sufficient volume)
-
Glacial Acetic Acid or 1M HCl
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.1 eq) in small pieces to anhydrous ethanol. Causality: This exothermic reaction generates sodium ethoxide in situ, which serves as the necessary base. Using a freshly prepared solution ensures it is anhydrous and highly reactive.
-
Addition of Reagents: Once all the sodium has reacted and the solution has cooled to room temperature, add this compound (1.0 eq). Stir the resulting suspension for 15-20 minutes.
-
Slowly add ethyl acetoacetate (1.05 eq) to the mixture. Causality: A slight excess of the ketoester ensures the complete consumption of the guanidine, which can be more difficult to remove during purification.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in a minimum amount of cold deionized water.
-
Precipitation: Cool the aqueous solution in an ice bath and carefully neutralize it by adding glacial acetic acid or 1M HCl dropwise until the pH is approximately 6-7. A white precipitate should form. Causality: The product is least soluble at its isoelectric point. Acidification protonates the basic pyrimidine nitrogen and any unreacted base, while neutralizing the phenoxide-like hydroxyl group, leading to precipitation.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 2-(Ethylamino)-4-hydroxy-6-methylpyrimidine as a white solid. Further purification can be achieved by recrystallization from ethanol/water if necessary.
Caption: Experimental workflow for the synthesis of a substituted pyrimidine.
Application Protocol 2: Synthesis of Substituted 1,3,5-Triazines
The 1,3,5-triazine core is another privileged heterocycle, present in herbicides, dyes, and a range of pharmaceuticals.[11][12] One efficient method for constructing unsymmetrically substituted triazines is a three-component reaction involving a guanidine, an imidate, and an aldehyde or amide.[13] This general protocol outlines a pathway for synthesizing 2-(Ethylamino)-4-amino-6-substituted-1,3,5-triazines.
Detailed Step-by-Step Protocol
Objective: To synthesize a 2,4,6-trisubstituted-1,3,5-triazine via a multi-component condensation.
Materials:
-
This compound (1.0 eq)
-
An appropriate aldehyde (R-CHO) (1.0 eq)
-
Dicyandiamide (2-cyanoguanidine) (1.0 eq)
-
Potassium hydroxide (KOH) or similar strong base (2.0 eq)
-
Dimethylformamide (DMF) or n-Butanol as solvent
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reagent Setup: To a round-bottom flask, add this compound (1.0 eq), dicyandiamide (1.0 eq), the selected aldehyde (1.0 eq), and potassium hydroxide (2.0 eq). Causality: Dicyandiamide serves as the source for the second amino group and a nitrile, which drives the cyclization. The base is crucial for liberating the free guanidine and catalyzing the condensation steps.
-
Solvent Addition: Add the solvent (DMF or n-Butanol). DMF is often chosen for its high boiling point and ability to dissolve a wide range of organic and inorganic reagents.
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary significantly (8-24 hours) depending on the reactivity of the aldehyde.
-
Work-up: After cooling the reaction to room temperature, pour the mixture into a beaker containing ice water. This will often precipitate the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual DMF.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the pure 2-(Ethylamino)-4-amino-6-substituted-1,3,5-triazine.
Caption: Multi-component synthesis strategy for 1,3,5-triazines.
Troubleshooting and Key Considerations
-
Purity of Starting Material: Since this compound is hygroscopic, ensure it has been stored properly. Absorbed water can interfere with anhydrous reactions and alter reagent stoichiometry.
-
Choice of Base: Strong, non-nucleophilic bases are often preferred. For pyrimidine synthesis, sodium ethoxide in ethanol is classic, as the solvent and base are compatible. For other solvents, bases like potassium carbonate or DBU might be considered.[14]
-
Purification Challenges: Guanidine-containing products are often basic and polar, which can lead to streaking on silica gel columns. It may be necessary to add a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent to obtain good separation. Reversed-phase chromatography can also be an effective alternative.[4]
-
Side Reactions: In pyrimidine synthesis, particularly with guanidine itself, the formation of "double Biginelli" adducts can be a side reaction.[15] Using a substituted guanidine like 1-Ethylguanidine often mitigates this issue due to steric hindrance.
Conclusion
This compound is a highly effective and strategically important building block for the synthesis of N-ethyl substituted pyrimidines and triazines. Its stability as a salt, coupled with the high reactivity of its liberated free base form, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The protocols and principles outlined in this guide provide a solid foundation for leveraging this versatile intermediate to construct diverse and complex heterocyclic libraries.
References
-
Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]
-
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]
-
Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications (RSC Publishing). [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
-
Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Oriental Journal of Chemistry. [Link]
-
Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. [Link]
-
N-Ethylguanidine sulfate. PubChem. [Link]
-
Safety Data Sheet. Buchler GmbH. [Link]
-
An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. [Link]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]
-
Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. PMC. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC. [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]
-
Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]
-
Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PMC. [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC. [Link]
-
Heterocycles in Medicinal Chemistry. PMC. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ineosopen.org [ineosopen.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 7. This compound | CAS 3482-86-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu.eg [bu.edu.eg]
- 11. asianpubs.org [asianpubs.org]
- 12. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Guanidine Moiety in Modern Medicinal Chemistry: Application Notes for 1-Ethylguanidine Sulfate
Introduction: The Strategic Importance of the Guanidinium Group in Drug Design
The guanidinium group, a protonated guanidine moiety, is a privileged structural motif in medicinal chemistry. Its persistent cationic state across a wide physiological pH range, owing to its high pKa, enables it to form strong, multidentate hydrogen bonds and engage in crucial electrostatic interactions with biological targets such as carboxylates and phosphates.[1][2] This functionality is famously exemplified in the amino acid arginine, which plays a pivotal role in protein structure and function. Exploiting these properties, medicinal chemists have incorporated the guanidine scaffold into a diverse array of therapeutic agents, demonstrating its versatility in targeting various disease classes, including antimicrobial, antiviral, and anticancer applications.[3]
1-Ethylguanidine sulfate emerges as a valuable and straightforward building block for introducing the ethylguanidine functionality into novel molecular architectures. As a stable, water-soluble salt, it offers a convenient starting point for the synthesis of more complex bioactive molecules.[4][5] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry research, complete with detailed protocols and the scientific rationale behind its use.
Core Application: Synthesis of Substituted Pyrimidines
A primary and well-documented application of this compound is in the synthesis of substituted pyrimidines, particularly isocytosine derivatives.[2][6] Pyrimidines are fundamental components of nucleic acids and a core scaffold in numerous FDA-approved drugs, including kinase inhibitors.[6][7] The general reaction involves the condensation of a guanidine with a 1,3-dicarbonyl compound or its equivalent.
Featured Synthesis: 3-Ethyl-6-methyl-isocytosine
This compound serves as a key reactant in the synthesis of 3-Ethyl-6-methyl-isocytosines.[2][6] This reaction is a classic example of pyrimidine ring formation.
Protocol 1: Synthesis of 3-Ethyl-6-methyl-isocytosine from this compound
This protocol details the condensation reaction between this compound and a β-keto ester, such as ethyl acetoacetate, to form the isocytosine ring system. The reaction is typically performed under basic conditions to liberate the free 1-ethylguanidine from its sulfate salt.[8]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (or a solution prepared from sodium metal in absolute ethanol)
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and filtration
Procedure:
-
Preparation of the Guanidine Free Base: In a round-bottomed flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add this compound. The sodium ethoxide will react with the sulfate salt to form the free 1-ethylguanidine and sodium sulfate, which will precipitate.
-
Reaction with β-Keto Ester: To the mixture containing the free 1-ethylguanidine, add ethyl acetoacetate.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure. Dissolve the resulting solid in hot water and acidify with glacial acetic acid to precipitate the product.
-
Purification: Cool the solution to induce crystallization. Collect the precipitated 3-Ethyl-6-methyl-isocytosine by filtration, wash with cold water, and dry.
Expected Outcome:
Medicinal Chemistry Applications of the Resulting Scaffolds
The isocytosine and broader pyrimidine scaffolds synthesized using this compound are of significant interest in drug discovery due to their diverse biological activities.
Kinase Inhibition
Substituted pyrimidines are a cornerstone of modern oncology, with numerous approved drugs targeting protein kinases.[6][7] The pyrimidine core acts as a hinge-binder, occupying the ATP-binding site of the kinase. The substituents on the pyrimidine ring, including the ethyl group introduced from this compound, can be tailored to achieve potency and selectivity for specific kinases.[9] For example, derivatives of 4-(phenylamino)pyrimido[5,4-d]pyrimidines have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Logical Workflow for Kinase Inhibitor Development:
Caption: Workflow for developing kinase inhibitors.
Antimicrobial Agents
The guanidinium group is known for its ability to interact with and disrupt microbial cell membranes, a property that has been exploited in the development of antimicrobial agents. Furthermore, pyrimidine derivatives themselves have shown a broad spectrum of antimicrobial activities.[10][11] Isocytosine derivatives, such as those that can be synthesized from this compound, have been investigated for their antimicrobial properties. For instance, isocytisoside has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus and Aspergillus niger.[12] Derivatives of cytosine have also been explored for their antibacterial and antifungal efficacy.[3]
Quantitative Data on Antimicrobial Activity of Guanidine/Pyrimidine Derivatives:
| Compound Class | Organism | Activity Metric | Value | Reference |
| Macrocyclic Tosylates (Pyrimidine-based) | Staphylococcus aureus | MIC | Comparable to reference drug | [10] |
| Isocytisoside | Staphylococcus aureus | - | High activity | [12] |
| Isocytisoside | Aspergillus niger | - | High activity | [12] |
| Cytosine β-D-riboside derivatives | Aspergillus flavus | Antifungal Efficacy | Excellent | [3] |
| Cytosine β-D-riboside derivatives | Aspergillus niger | Antifungal Efficacy | Excellent | [3] |
MIC: Minimum Inhibitory Concentration. Specific values were not provided in the source material but activity was noted as significant.
Agrochemicals
Beyond medicinal chemistry, guanidine derivatives have applications in the agrochemical industry as insecticides, fungicides, and herbicides.[5][13] The mechanism of action can involve disruption of the nervous system in insects or inhibition of photosynthesis in weeds.[13] While specific applications of this compound in this area are not detailed in the provided search results, its role as an intermediate for synthesizing heterocyclic compounds suggests its potential in creating novel agrochemicals.[5]
The Role of the Ethyl Group and Guanidine Moiety in Biological Activity
The ethyl substituent introduced by this compound can play a crucial role in the pharmacological properties of the final molecule. It can influence the compound's lipophilicity, which affects its ability to cross cell membranes and its pharmacokinetic profile. Additionally, the ethyl group can engage in hydrophobic interactions within the binding pocket of a target protein, contributing to the overall binding affinity.
The guanidine moiety itself is often the key pharmacophore. Its ability to remain protonated at physiological pH allows it to form strong and specific hydrogen bonds with acidic residues (aspartate, glutamate) or phosphate groups in the target protein or nucleic acid. This interaction is fundamental to the activity of many guanidine-containing drugs.
Diagram of Guanidinium Group Interactions:
Caption: Interactions of the guanidinium group.
Conclusion and Future Perspectives
This compound is a versatile and accessible building block in medicinal chemistry. Its primary application in the synthesis of substituted pyrimidines opens avenues for the development of a wide range of bioactive compounds, from kinase inhibitors for cancer therapy to novel antimicrobial agents. The inherent properties of the guanidinium group, combined with the synthetic tractability of this compound, ensure its continued relevance in the quest for new and effective therapeutic agents. Future research will likely expand its use in the synthesis of diverse heterocyclic systems and in the exploration of new biological targets.
References
-
MDPI. (2018, July 10). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]
-
ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of thymidylic acid kinase by 5-substituted pyrimidines. Retrieved from [Link]
-
ScienceDirect. (2001, January 8). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Retrieved from [Link]
-
ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
-
PubMed. (2003, December 26). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Retrieved from [Link]
-
PubMed. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
PMC. (n.d.). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 3-amino-6-methyl-4-oxo-2-(aryl)-3,4-dihydrofuro[2,3-d]- pyrimidine-5-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of isocytisoside and extracts of Aquilegia vulgaris L. Retrieved from [Link]
-
Alzchem Group. (n.d.). N-Ethylguanidine sulfate (2:1). Retrieved from [Link]
-
ResearchGate. (2025, March 24). (PDF) Potential Antimicrobial properties of cytosine β-D-riboside derivatives through molecular dynamics and molecular docking exploration with bacterial and fungal proteins. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. (n.d.). Retrieved from [Link]
-
PubMed. (2011, September 15). Antimicrobial activity of pyrimidinophanes with thiocytosine and uracil moieties. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives. Retrieved from [Link]
-
Chemical Methodologies. (2024, June 22). Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con. Retrieved from [Link]
-
Rasayan J. Chem. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Antimicrobial activity of pyrimidinophanes with thiocytosine and uracil moieties. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 3482-86-8. Retrieved from [Link]
-
Blog. (2025, August 6). What are the applications of Guanidine Sulfate in the pesticide industry? Retrieved from [Link]
-
MDPI. (2023, January 31). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. Retrieved from [Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Ethylguanidine sulfate (2:1) | Alzchem Group [alzchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of pyrimidinophanes with thiocytosine and uracil moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ycdehongchem.com [ycdehongchem.com]
Synthesis of Bioactive Guanidine Derivatives Utilizing 1-Ethylguanidine Sulfate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group, a key structural motif in a plethora of natural products and synthetic molecules, is of significant interest in medicinal chemistry due to its unique physicochemical properties and diverse biological activities.[1][2] Its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions allows for potent interactions with biological targets such as enzymes and nucleic acids. This guide provides detailed application notes and protocols for the use of 1-Ethylguanidine sulfate as a versatile and accessible reagent for the preparation of bioactive guanidine derivatives.
Introduction: The Significance of the Guanidine Moiety and the Role of this compound
The guanidine functional group is a cornerstone in the design of therapeutic agents, with applications ranging from anticancer and antimicrobial to antiviral and anti-inflammatory drugs.[1][2] The positive charge of the guanidinium cation facilitates interactions with negatively charged residues in proteins and the phosphate backbone of DNA, making it a valuable pharmacophore in drug design.
This compound is a stable, easy-to-handle, and commercially available salt that serves as a direct precursor for the ethylguanidinyl group. Its use simplifies synthetic routes to N-ethylguanidine derivatives, which are found in various bioactive compounds. This guide will explore its application in the synthesis of substituted guanidines and heterocyclic systems, providing a foundation for the development of novel therapeutic candidates.
Core Synthetic Applications and Protocols
This section details the primary applications of this compound in the synthesis of bioactive molecules, complete with step-by-step protocols.
Guanylation of Primary Amines: A Direct Approach to N-Alkyl-N'-ethylguanidines
The most straightforward application of this compound is the guanylation of primary amines to furnish N-Alkyl-N'-ethylguanidines. This reaction is typically performed under basic conditions to liberate the free ethylguanidine, which then reacts with the amine.
Protocol 1: General Procedure for the Guanylation of a Primary Aliphatic Amine
This protocol describes a general method for the synthesis of N-alkyl-N'-ethylguanidines.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., benzylamine)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) for salt formation (optional)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Guanidinylating Agent: In a round-bottom flask, dissolve this compound (1.0 eq) in water. To this solution, add a solution of sodium hydroxide (2.0 eq) in water, with cooling, to generate the free 1-ethylguanidine in situ.
-
Reaction with the Amine: To the freshly prepared solution of 1-ethylguanidine, add the primary aliphatic amine (1.0 - 1.2 eq) dissolved in a suitable solvent like ethanol.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Salt Formation (Optional): For easier handling and improved stability, the purified guanidine can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration and dried.
Expected Yield: Yields can vary depending on the substrate but are typically in the moderate to good range.
Causality behind Experimental Choices:
-
The use of a base is crucial to liberate the free ethylguanidine from its sulfate salt, which is the reactive species.
-
The choice of solvent depends on the solubility of the reactants. A polar protic solvent like ethanol is often suitable.
-
Monitoring the reaction is essential to determine the optimal reaction time and prevent the formation of byproducts.
Table 1: Representative Examples of N-Alkyl-N'-ethylguanidines
| Amine Substrate | Product | Potential Bioactivity |
| Benzylamine | N-Benzyl-N'-ethylguanidine | Precursor for various bioactive molecules |
| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-N'-ethylguanidine | Potential for various pharmacological activities |
| 2-Phenylethylamine | N-(2-Phenylethyl)-N'-ethylguanidine | Structural motif in neurologically active compounds |
Synthesis of Bioactive Heterocycles: The Case of Isocytosines
This compound is a valuable building block for the synthesis of nitrogen-containing heterocycles. A notable example is its use in the preparation of substituted isocytosines, which are known to exhibit a range of biological activities.[3][4]
Protocol 2: Synthesis of 3-Ethyl-6-methylisocytosine
This protocol details the condensation reaction between this compound and a 1,3-dicarbonyl compound, ethyl acetoacetate, to form a pyrimidine ring system.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add this compound (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with an appropriate acid (e.g., acetic acid).
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 3-Ethyl-6-methylisocytosine.
Expected Yield: Good to excellent yields are typically obtained for this cyclocondensation reaction.
Causality behind Experimental Choices:
-
The strong base, sodium ethoxide, is required to deprotonate the 1,3-dicarbonyl compound, facilitating its condensation with the guanidine.
-
Refluxing in ethanol provides the necessary thermal energy to drive the cyclization and dehydration steps.
-
Neutralization is necessary to protonate the product and facilitate its precipitation.
Diagram 1: General Workflow for the Synthesis of Bioactive Guanidine Derivatives
Caption: Synthetic routes from this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound is a readily accessible and versatile reagent for the synthesis of a variety of bioactive guanidine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The directness of the guanylation reaction and its utility in heterocyclic synthesis make it a valuable tool in the arsenal of medicinal and synthetic chemists.
References
-
ResearchGate. Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. Arkivoc, 2005(4), 49-87. [Link]
-
ResearchGate. Products obtained from the reaction with guanidine, diphenylguanidine and sulfaguanidine. [Link]
-
Organic Syntheses. Nitroguanidine. [Link]
-
Alzchem. N-Ethylguanidine sulfate (2:1). [Link]
-
Organic Chemistry Portal. Synthesis of guanidines. [Link]
-
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
Proença, M. F. J. R. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]
-
ResearchGate. Synthesis of Guanidines and Some of Their Biological Applications. [Link]
-
Zhang, Y., et al. (2025). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products. [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
-
Li, Y., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(10), 324. [Link]
-
Pop, R., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5998. [Link]
-
Ali, I., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101451. [Link]
-
Bogolubsky, A. V., et al. (2013). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. Molecular Diversity, 17(3), 471-477. [Link]
-
ResearchGate. Examples where aminoethylguanidine 1 has been used. [Link]
-
Saeed, A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]
-
ResearchGate. Application of guanidine and its salts in multicomponent reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
Application Note: Solvent Selection and Reaction Protocols for 1-Ethylguanidine Sulfate
Introduction & Scope
1-Ethylguanidine sulfate (CAS: 3482-86-8) is a critical nitrogen-rich building block used primarily in the synthesis of bioactive heterocycles, including pyrimidines, triazines, and imidazoles. These motifs are ubiquitous in agrochemicals (e.g., neonicotinoids) and pharmaceuticals (e.g., kinase inhibitors).[1]
However, the sulfate salt form presents a "solubility paradox":
-
The Challenge: The sulfate counterion imparts high lattice energy and hydrophilicity, making the compound soluble in water but virtually insoluble in the organic solvents (DCM, THF, Toluene) required for many downstream electrophilic substitutions.[1]
-
The Solution: Successful utilization requires a strategic solvent selection that either accommodates the salt (polar protic/aprotic) or an efficient protocol to liberate the free base in situ.[1]
This guide provides a technical roadmap for solvent selection, in situ neutralization, and cyclization protocols.
Physicochemical Profile & Solvent Compatibility[2][3][4]
Understanding the ionic nature of this compound is prerequisite to solvent selection. The guanidinium cation is resonance-stabilized with a pKa of approximately 13.6, making it a very strong base.[1]
Solubility Matrix
The following table summarizes the solubility behavior of this compound and the strategic implication for reaction planning.
| Solvent Class | Representative Solvents | Solubility | Strategic Application |
| Polar Protic | Water | High (>100 mg/mL) | Aqueous Condensations: Ideal for reactions with water-stable electrophiles or Schotten-Baumann conditions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Cyclization (Standard): Best for reactions requiring high temp (reflux).[1] Allows for in situ neutralization with alkoxides.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Moderate | Nucleophilic Substitution: Used when high temperature (>100°C) is needed or reagents are water-sensitive. |
| Polar Aprotic | Acetonitrile, Acetone | Low | Not Recommended as primary solvent unless phase transfer catalysis (PTC) is employed.[1] |
| Non-Polar | DCM, Toluene, Hexane | Negligible | Work-up Only: Used to extract the product after the reaction is quenched and the base is liberated. |
Solvent Selection Decision Tree
The choice of solvent is dictated by the electrophile and the required reaction temperature.[1]
Figure 1: Decision matrix for selecting the optimal solvent based on electrophile stability and thermal requirements.
Critical Protocol: In Situ Free-Basing
Most organic reactions (acylations, alkylations) require the nucleophilic free base, not the protonated sulfate salt.[1] Isolating free 1-ethylguanidine is difficult due to its hygroscopicity. The industry-standard approach is in situ neutralization in an alcoholic solvent.
Protocol A: The "Salt-Switch" Method (Ethanol)
Objective: Liberate 1-ethylguanidine free base while precipitating inorganic sulfate.
Reagents:
-
This compound (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.0 eq for sulfate neutralization)[1]
-
Anhydrous Ethanol (10-15 volumes)
Step-by-Step:
-
Charge: In a dry round-bottom flask under Nitrogen, suspend this compound in anhydrous Ethanol.
-
Neutralize: Add Sodium Ethoxide (21% wt solution in EtOH) dropwise at 0–5°C.
-
Mechanism:[2]
-
-
Age: Stir the slurry for 30–60 minutes at room temperature. The mixture will become cloudy as Sodium Sulfate precipitates.[1]
-
Clarify (Optional but Recommended): If the subsequent reaction is sensitive to salts, filter the mixture through a celite pad under inert atmosphere.
-
Result: The filtrate is a clean solution of 1-ethylguanidine free base, ready for the next step.[1]
-
Application Protocol: Synthesis of Pyrimidines
A primary use of 1-ethylguanidine is the condensation with
Protocol B: Cyclization with Ethyl Acetoacetate
Reaction Scheme:
1-Ethylguanidine + Ethyl Acetoacetate
Reagents:
-
This compound (10 mmol, 2.72 g)
-
Ethyl Acetoacetate (11 mmol, 1.43 g)[1]
-
Sodium Ethoxide (22 mmol, ~7.5 mL of 21% soln) Note: Extra base is required for the enolate formation.[1]
-
Ethanol (30 mL)
Workflow:
Figure 2: Step-by-step workflow for the synthesis of pyrimidine derivatives using this compound.
Detailed Procedure:
-
Preparation: Follow Protocol A (above) to generate the free base in Ethanol. Do not filter the sodium sulfate if the pyrimidine product is expected to be soluble in water/base (it simplifies the pot).[1]
-
Addition: Add Ethyl Acetoacetate dropwise to the guanidine solution at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor conversion by TLC or HPLC.[1]
-
Quench: Cool the reaction to room temperature. Remove the solvent under reduced pressure (Rotavap).[1]
-
Isolation:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete free-basing | Ensure NaOEt is fresh and quantified. Old alkoxides absorb moisture and turn into hydroxides/carbonates, which are less effective. |
| Gummy Precipitate | Sodium Sulfate interference | Use Protocol A with the filtration step.[1] Remove the inorganic salt before adding the electrophile.[1] |
| Hygroscopicity | Moisture contamination | This compound is hygroscopic.[3] Dry the starting material in a vacuum oven at 40°C before weighing. Use anhydrous solvents.[1] |
| Side Reactions | Hydrolysis of electrophile | If using water-sensitive reagents (e.g., esters), ensure the solvent is dry. Water competes with the guanidine nitrogen for the electrophile.[1] |
References
-
Thermo Scientific Chemicals. (n.d.).[1][3] N-Ethylguanidine sulfate, 98%. Fisher Scientific.[1][3] Retrieved October 24, 2025, from [Link][1]
-
PubChem. (2025).[1][4][5] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2025, from [Link][1]
-
Movassaghi, M., & Hill, M. D. (2006).[1][6] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. (Contextual reference for pyrimidine synthesis workflows). [Link]
-
Curd, F. H. S., & Rose, F. L. (1946).[1] Synthetic antimalarials.[1] Part X. Some aryl-diguanides and aryl-pyrimidines.[7] Journal of the Chemical Society.[1][6] (Foundational text on guanidine-pyrimidine condensation).
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. N-Ethylguanidine | C3H9N3 | CID 29544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyano-3-(1-methylethyl)guanidine | C5H10N4 | CID 370391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Single-Step Synthesis of Pyrimidine Derivatives [organic-chemistry.org]
- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
The Catalytic Utility of 1-Ethylguanidine Sulfate in Key Organic Transformations: Application Notes and Protocols
Introduction: Unveiling the Potential of a Simple Guanidinium Salt
In the landscape of modern organic synthesis, the quest for efficient, mild, and selective catalysts is perpetual. Guanidines and their corresponding salts have emerged as a powerful class of organocatalysts, primarily owing to their strong Brønsted basicity and ability to participate in hydrogen bonding interactions.[1][2] 1-Ethylguanidine sulfate, a simple and commercially available guanidinium salt, presents itself as a compelling candidate for catalyzing a range of organic transformations.[3] Its structure, featuring a delocalized positive charge across the guanidinium headgroup, renders the corresponding free base a strong, yet soft, non-nucleophilic proton abstractor. This characteristic is particularly advantageous in reactions susceptible to side reactions when conventional inorganic bases are employed.
This technical guide delves into the catalytic applications of this compound, providing detailed protocols and mechanistic insights for its use in two cornerstone organic reactions: the Biginelli condensation for the synthesis of dihydropyrimidines and the Knoevenagel condensation for the formation of carbon-carbon double bonds. These protocols are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to leverage the catalytic potential of this versatile reagent.
Application I: The Biginelli Reaction - A Multicomponent Approach to Dihydropyrimidines
The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to dihydropyrimidines (DHPMs), a heterocyclic scaffold of significant pharmaceutical interest.[4] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or a urea derivative. While traditionally acid-catalyzed, the use of a Brønsted base catalyst can offer advantages in terms of substrate scope and reaction conditions.
Mechanism and Catalytic Role of this compound
In the context of the Biginelli reaction, 1-Ethylguanidine, generated in situ from its sulfate salt, is postulated to act as a Brønsted base. Its primary role is to facilitate the initial condensation between the aldehyde and the β-ketoester, which can proceed through a Knoevenagel-type mechanism. The guanidine base deprotonates the active methylene group of the β-ketoester, forming a highly nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent cyclization with urea and dehydration steps lead to the final dihydropyrimidine product. The guanidinium ion formed after proton abstraction can also play a role in stabilizing charged intermediates through hydrogen bonding.
Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones
Materials:
-
This compound (CAS: 3482-86-8)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Ethanol (anhydrous)
-
Sodium bicarbonate (for in situ generation of the free base)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq), β-ketoester (12 mmol, 1.2 eq), and urea (15 mmol, 1.5 eq).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (20 mL) to the flask, followed by this compound (1 mmol, 0.1 eq) and sodium bicarbonate (2 mmol, 0.2 eq). The sodium bicarbonate facilitates the in situ formation of the active 1-Ethylguanidine base from its sulfate salt.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Product Isolation: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure dihydropyrimidine derivative.
| Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 4 | 85-92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4.5 | 88-95 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5 | 82-90 |
| Benzaldehyde | Methyl acetoacetate | 4 | 83-90 |
Table 1: Representative results for the this compound catalyzed Biginelli reaction. Yields are based on the limiting aldehyde.
Application II: The Knoevenagel Condensation - A Classic C-C Bond Formation
The Knoevenagel condensation is a fundamental reaction in organic chemistry for the formation of carbon-carbon double bonds.[5][6] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base. The choice of base is crucial to avoid self-condensation of the carbonyl compound. The non-nucleophilic nature of 1-Ethylguanidine makes it an ideal catalyst for this transformation.
Mechanism and Catalytic Role of this compound
In the Knoevenagel condensation, 1-Ethylguanidine acts as a Brønsted base to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), generating a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to yield the α,β-unsaturated product. The catalytic cycle is completed by the protonation of the guanidine base by the eliminated water molecule, regenerating the guanidinium salt.
Experimental Protocol: Synthesis of Arylidene Malononitriles
Materials:
-
This compound (CAS: 3482-86-8)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Ethanol (anhydrous)
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (5 mmol, 1.0 eq) and malononitrile (5.5 mmol, 1.1 eq) in anhydrous ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add this compound (0.25 mmol, 0.05 eq) and sodium bicarbonate (0.5 mmol, 0.1 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution. Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 8:2). Completion is typically observed within 30-60 minutes.
-
Work-up and Isolation:
-
Upon completion, add cold water (15 mL) to the reaction mixture to precipitate the product completely.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and a small amount of cold ethanol.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | Malononitrile | 30 | 95-98 |
| Benzaldehyde | Malononitrile | 45 | 92-96 |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 60 | 90-94 |
| 2-Naphthaldehyde | Malononitrile | 40 | 93-97 |
Table 2: Representative results for the this compound catalyzed Knoevenagel condensation.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system. It is essential to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound serves as an effective and practical Brønsted base catalyst for important organic transformations such as the Biginelli and Knoevenagel reactions. Its utility stems from the strong, non-nucleophilic basicity of the in situ generated 1-Ethylguanidine, which allows for mild reaction conditions and high yields. The protocols detailed in this guide are robust and can be adapted to a wide range of substrates, making this compound a valuable addition to the synthetic chemist's toolkit for the construction of valuable molecular scaffolds.
References
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
- Rahimifard, M., Mohammadi Ziarani, G., & Malekzadeh Lashkariani, B. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 875-901.
-
iChemical. This compound, CAS No. 3482-86-8. [Link]
- Ting, A., Goss, J. M., McDougal, N. T., & Schaus, S. E. (2010). Brønsted base catalysts. Topics in current chemistry, 291, 145–200.
-
The Soulé Research Group. Catalysis for Heterocycles Chemistry. [Link]
-
John Wiley and Sons. A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. [Link]
-
ResearchGate. Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. [Link]
-
The Soulé Research Group. Catalysis for Heterocycles Chemistry. [Link]
-
PubChem. N-Ethylguanidine sulfate. [Link]
-
MDPI. Special Issue : Brønsted Base Catalysis in Organic Synthesis. [Link]
-
TÜBİTAK Academic Journals. Application of guanidine and its salts in multicomponent reactions. [Link]
-
National Center for Biotechnology Information. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
ResearchGate. Guanidinium-based sulfonic acid: an efficient Brønsted acid organocatalyst for the synthesis of fused polycyclic dihydropyridines in water. [Link]
-
ARKIVOC. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]
-
CNR-IRIS. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach. [Link]
-
National Science Foundation. Lewis Base/Brønsted Acid Dual-Catalytic C–H Sulfenylation of Aromatics. [Link]
-
Science Primary Literature. Role of sulphur-heterocycles in medicinal chemistry: An update. [Link]
Sources
Application Note: High-Efficiency Microwave-Assisted Heterocycle Synthesis Using 1-Ethylguanidine Sulfate
Executive Summary
This guide details the microwave-assisted utilization of 1-Ethylguanidine sulfate (2:1) (CAS: 3482-86-8) for the rapid synthesis of N-ethyl-substituted 2-aminopyrimidines. While traditional thermal reflux methods require 8–12 hours and often suffer from poor solubility of the sulfate salt, microwave irradiation (MWI) reduces reaction times to under 20 minutes while significantly improving yield profiles.
This protocol is designed for medicinal chemists targeting kinase inhibitors, pesticides, or nucleobase analogs where the N-ethylguanidine moiety is a critical pharmacophore.
Scientific Foundation & Mechanistic Insight
Reagent Profile: The Sulfate Challenge
This compound is typically supplied as a 2:1 salt (two guanidinium cations per sulfate anion). Unlike the hydrochloride salt, the sulfate exhibits high lattice energy and poor solubility in standard organic solvents (EtOH, DMF, MeCN) at room temperature.
-
Stoichiometry Criticality: 1.0 mmol of the sulfate reagent provides 2.0 mmol of the reactive guanidine species. Protocols must adjust base equivalents accordingly to avoid incomplete neutralization or side reactions.
-
Hygroscopicity: The salt is hygroscopic.[1][2] Weighing must be performed quickly, or the reagent should be dried in a vacuum desiccator over
prior to use.
Microwave Dielectric Heating Mechanism
The synthesis relies on the reaction between the liberated 1-ethylguanidine free base and a 1,3-dielectrophile (e.g.,
-
Base Liberation: The sulfate is neutralized in situ using Sodium Ethoxide (NaOEt) or DBU.
-
MWI Effect: Ethanol (loss tangent
) couples efficiently with the microwave field. The rapid superheating overcomes the activation energy for the condensation step, which is the rate-limiting step in thermal conditions.
Mechanistic Pathway Visualization
The following diagram illustrates the conversion of the sulfate salt into the active pyrimidine scaffold.
Caption: Mechanistic flow from sulfate salt neutralization to pyrimidine cyclization.
Experimental Protocol: Synthesis of 2-(Ethylamino)-4,6-dimethylpyrimidine
This "workhorse" protocol demonstrates the condensation of this compound with acetylacetone. It is adaptable to other
Materials & Equipment
-
Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Vial: 10 mL or 35 mL pressure-rated glass vial with crimp cap.
-
Reagents:
-
This compound (MW: 272.32 g/mol ).
-
Acetylacetone (2,4-Pentanedione).
-
Sodium Ethoxide (21 wt% in Ethanol).
-
Ethanol (Absolute).
-
Step-by-Step Methodology
| Step | Action | Critical Technical Note (Why?) |
| 1 | Charge Reagent | Weigh 272 mg (1.0 mmol) of this compound into the MW vial. |
| 2 | Solvent & Base | Add 3.0 mL Ethanol . Add 0.75 mL NaOEt solution (approx. 2.0 mmol) . |
| 3 | Pre-Stir | Cap and stir at RT for 2 minutes outside the microwave. |
| 4 | Add Electrophile | Add 200 mg (2.0 mmol) of Acetylacetone. |
| 5 | MW Irradiation | Temp: 140°C Time: 10 minutes Pressure Limit: 15 bar Stirring: High. |
| 6 | Workup | Cool to RT. Filter the mixture to remove insoluble |
| 7 | Isolation | Concentrate filtrate in vacuo. Recrystallize from minimal hot EtOAc/Hexane. |
Quantitative Data: Microwave vs. Thermal
| Parameter | Thermal Reflux (Oil Bath) | Microwave (This Protocol) |
| Temperature | 78°C (Boiling EtOH) | 140°C (Superheated) |
| Reaction Time | 8 – 12 Hours | 10 Minutes |
| Yield | 65 – 72% | 88 – 94% |
| Purity (LCMS) | 85% (requires chromatography) | >95% (often clean after filtration) |
Advanced Workflow: Nucleophilic Aromatic Substitution ( )
Beyond ring formation, this compound is used to functionalize chloropyrimidines. This requires a stronger base and higher temperatures.
Caption: Workflow for S_NAr coupling of 1-ethylguanidine with chloropyrimidines.
Protocol Modifications for
-
Solvent: Switch to DMF or NMP . Ethanol is nucleophilic and will compete with the guanidine at high temperatures (forming ethoxy-pyrimidines).
-
Base: Use Cesium Carbonate (
) . It improves solubility in DMF and effectively scavenges the acid. -
Temp: Increase to 160°C .
Troubleshooting & Optimization Guide
Solubility Issues
-
Problem: White precipitate remains after reaction.
-
Diagnosis: This is likely Sodium Sulfate (
), the byproduct of neutralization. It is harmless. -
Solution: Do not try to dissolve it. Filter it off during workup. If the starting guanidine sulfate is not dissolving, ensure the base was added before the electrophile.
Pressure Spikes
-
Problem: Microwave aborts due to over-pressure (>20 bar).
-
Diagnosis: Ethanol vapor pressure at 150°C+ is high.
-
Solution:
-
Reduce temperature to 130°C and extend time to 20 mins.
-
Use a solvent mixture: EtOH:Water (4:1) . Water absorbs microwaves excellently and lowers the total vapor pressure of the azeotrope slightly compared to pure organics, but more importantly, it solubilizes the sulfate salt, allowing for a homogeneous reaction (though
may still precipitate upon cooling).
-
Regioselectivity (Asymmetric Diketones)
-
Context: When reacting with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone).
-
Insight: The reaction is generally regioselective driven by the steric bulk of the N-ethyl group. The secondary amine of the guanidine (Et-NH-) is less nucleophilic than the primary amine (
). -
Outcome: The primary
usually attacks the most reactive carbonyl (least hindered) first.
References
-
Felluga, F., et al. (2018).[3] "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation." Synlett, 29, 986-992.[3]
-
BenchChem. (2025).[4] "Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols." Application Note.
-
Vaghasia, S. J., & Shah, V. H. (2007). "Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives." Journal of the Serbian Chemical Society, 72(2), 109–117.
-
Thermo Scientific Chemicals. "this compound, 98% Product Information."
-
Qureshi, F., et al. (2022).[5] "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Saudi Journal of Biological Sciences, 29(1), 103421.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Scalable manufacturing processes for 1-Ethylguanidine sulfate
Executive Summary & Strategic Route Selection
1-Ethylguanidine sulfate is a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds (e.g., substituted pyrimidines and imidazoles). While multiple synthetic routes exist, industrial scalability requires balancing atom economy with process safety.
Route Comparison:
-
Route A (Cyanamide): Reaction of ethylamine with cyanamide in the presence of sulfuric acid.
-
Route B (S-Methylisothiourea - Recommended): Displacement of the methylthio group from S-methylisothiourea sulfate by ethylamine.
Decision: This guide details Route B , as it offers the highest purity profile and reproducibility for GMP-aligned environments, provided that off-gas scrubbing is engineered correctly.
Process Engineering & Logic
The synthesis relies on a nucleophilic substitution where the amine (ethylamine) attacks the central carbon of the isothiourea, displacing the methylthio group.
Reaction Stoichiometry:
Thermodynamic Driver: The equilibrium constant for this reaction is near unity. To drive the reaction to >98% conversion, Le Chatelier’s principle is exploited by continuously removing Methanethiol (b.p. 6°C) from the refluxing aqueous mixture.
Diagram 1: Process Flow & Engineering Controls
Caption: Figure 1. Process flow diagram emphasizing the critical off-gas pathway for methanethiol removal.
Detailed Manufacturing Protocol
Scale: 1.0 Mole (Bench/Pilot validation scale). Theoretical Yield: ~272.3 g.[6]
Reagents & Equipment
| Reagent | CAS | MW | Equiv.[6] | Mass/Vol | Role |
| Bis(S-methylisothiourea) sulfate | 867-44-7 | 278.37 | 1.0 | 278.4 g | Precursor |
| Ethylamine (70% aq. soln) | 75-04-7 | 45.08 | 2.2 | ~142 g (~160 mL) | Nucleophile |
| Water (DI) | 7732-18-5 | 18.02 | N/A | 400 mL | Solvent |
| Ethanol (Absolute) | 64-17-5 | 46.07 | N/A | ~500 mL | Anti-solvent |
Step-by-Step Procedure
Step 1: Reactor Charging
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a high-efficiency reflux condenser.
-
CRITICAL: Connect the top of the condenser to a trap sequence: Empty Trap
NaOH Trap Bleach Trap (See Section 4). -
Charge 278.4 g of Bis(S-methylisothiourea) sulfate and 400 mL of deionized water. Stir until partially dissolved (endothermic process).
Step 2: Amine Addition
-
Charge the addition funnel with 160 mL of 70% Ethylamine solution.
-
Add the amine dropwise over 30 minutes at room temperature.
-
Note: A slight exotherm may occur.[2] The solution will turn clear as the amine salt forms.
-
Step 3: Reaction & Degassing
-
Slowly ramp the temperature to a gentle reflux (approx. 85-95°C internal).
-
Observation: Evolution of Methanethiol gas will begin immediately upon heating. Ensure the scrubber system is bubbling actively.
-
Maintain reflux for 4–6 hours.
-
Endpoint Check: Stop heating. Take a 10 µL aliquot. Perform TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC. The starting isothiourea spot (
) should be absent.
Step 4: Isolation
-
Apply vacuum (gradually reducing to 50 mbar) to strip water and excess ethylamine.
-
The result will be a viscous, pale-yellow oil or semi-solid.
Step 5: Crystallization (Purification)
-
Dissolve the oily residue in the minimum amount of warm water (approx. 50–80 mL) at 50°C.
-
Slowly add warm Ethanol (400 mL) while stirring.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the white crystalline precipitate under nitrogen (to prevent moisture uptake).
-
Wash with cold ethanol (
mL). -
Dry in a vacuum oven at 45°C over
or silica gel.
Safety Protocol: Methanethiol Scrubbing
Methanethiol (MeSH) has an odor threshold of 0.002 ppm and is toxic. Standard caustic scrubbing is insufficient because MeSH is a weak acid (
The Oxidative Scrubbing System: We utilize sodium hypochlorite (Bleach) to irreversibly oxidize MeSH to methanesulfonic acid (soluble/odorless).
Diagram 2: Scrubber Logic
Caption: Figure 2. Multi-stage scrubbing system required to neutralize methanethiol byproduct effectively.
Scrubber Preparation:
-
Trap 2: 500 mL of 10% NaOH.
-
Trap 3: 1L of commercial bleach (10-12% NaOCl). Note: This reaction is exothermic; use a large volume to act as a heat sink.
Quality Control & Analytical Validation
1. Melting Point:
-
Expected: 240–245°C (Decomposes).
-
Note: A sharp melting point indicates successful removal of the isothiourea starting material.
2. HPLC Analysis (HILIC Mode):
-
Column: Amide or HILIC silica column (e.g., TSKgel Amide-80).
-
Mobile Phase: Acetonitrile:Ammonium Formate Buffer (10mM, pH 3.5) [70:30].
-
Detection: UV @ 210 nm (Guanidines have weak UV absorbance; refractive index detector is alternative).
3. NMR Validation (
-
NMR:
-
1.15 (t, 3H,
) -
3.18 (q, 2H,
) - ~7.2 (s, Exchangeable protons, broad)
-
1.15 (t, 3H,
-
NMR:
-
14.2 (
) -
38.5 (
) -
158.4 (
, Guanidine carbon)
-
14.2 (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oily Product (No Crystals) | Residual water or excess amine.[8] | Azeotrope with ethanol to remove water. Triturate oil with cold Acetone/EtOH. |
| Strong Odor in Product | Trapped MeSH or unreacted Isothiourea. | Recrystallize from water/ethanol. Ensure reflux time was sufficient. |
| Low Yield (<70%) | Product lost in mother liquor. | The sulfate salt is highly water-soluble.[6] Minimize water volume during crystallization. Use more Ethanol.[9] |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for guanidine synthesis via S-methylisothiourea).
-
Thermo Scientific Chemicals. (2023). This compound Safety Data Sheet. Retrieved from
-
Organic Syntheses. (1963).[2] Preparation of Guanidines from S-Methylisothiourea. Organic Syntheses, Coll.[1][2][10] Vol. 4, p.491.[2] Retrieved from
-
Tri-Mer Corporation. (2023). Industrial Odor Control Scrubbers for Mercaptans. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9576089, Bis(1-ethylguanidine) sulfate. Retrieved from
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison and analysis of several wet scrubbing solutions to remove methyl mercaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 7. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 1-Ethylguanidine Sulfate
Topic: Improving solubility of 1-Ethylguanidine sulfate in organic solvents Document ID: TS-ORG-GUAN-001 Last Updated: February 22, 2026 Audience: Organic Chemists, Process Engineers, Analytical Scientists[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
The Core Challenge:
this compound (CAS: 3482-86-8) presents a classic solubility paradox in organic synthesis.[1][2] While the ethyl group adds a modicum of lipophilicity, the guanidinium cation is resonance-stabilized and highly polar. Furthermore, the sulfate counter-ion (
The Solution Hierarchy: To solubilize this compound, you must disrupt the ionic lattice.[4] This guide structures solutions from "least invasive" (solvent switching) to "chemical modification" (salt exchange).[1][3][2][4]
Decision Matrix: Selecting the Right Strategy
Before attempting a protocol, identify your downstream application.[1][3][4] The "correct" method depends on whether you can tolerate water, high boiling points, or anion exchange.[1][4]
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Strategy 1: Cosolvent Systems (The "Quick Fix")
If your reaction can tolerate high-boiling solvents, this is the most efficient method.[1][2][4] Guanidinium sulfates are generally insoluble in pure alcohols (MeOH/EtOH) but highly soluble in dipolar aprotic solvents.[1][3][2][4]
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |
| Dipolar Aprotic | DMSO | High | Best choice.[1][2] Difficult to remove (high BP). |
| Dipolar Aprotic | DMF / NMP | High | Good alternative to DMSO; easier to remove than DMSO.[3][2][4] |
| Protic | Water | Very High | Ideal, but often incompatible with organic reagents.[1][3][4] |
| Protic | Methanol | Low/Moderate | Sulfate salts are often sparingly soluble in pure MeOH.[3][2][4] |
| Chlorinated | DCM / Chloroform | Insoluble | Requires Strategy 2 or 3.[1][3][2][4] |
| Ethers | THF / Diethyl Ether | Insoluble | Requires Strategy 2 or 3.[1][3][2][4] |
Protocol:
-
Dissolve this compound in the minimum volume of DMSO.[3][2][4]
-
Dilute this solution into your target organic solvent (e.g., DCM).[1][3][2][4]
Strategy 2: Salt Metathesis (The "Process Change")[1][5][7][9]
If you must use a volatile organic solvent (DCM, EtOAc) or require a homogeneous solution, you must replace the sulfate anion with a lipophilic anion (Chloride, Triflate, or Tetraphenylborate).[1][4]
Protocol A: Sulfate-to-Chloride Conversion (Barium Method)
Mechanism: This relies on the extreme insolubility of Barium Sulfate (
Step-by-Step Guide:
-
Dissolution: Dissolve 10 mmol of this compound in the minimum amount of water (approx. 5-10 mL).
-
Reagent Prep: Prepare a solution of Barium Chloride (
, 10.5 mmol, 1.05 eq) in water. -
Mixing: Slowly add the
solution to the guanidine solution while stirring vigorously. -
Digestion: Stir for 30 minutes to ensure complete ion exchange.
-
Filtration: Filter the mixture through a Celite pad or a 0.22 µm membrane filter to remove the fine
. -
Isolation: Lyophilize (freeze-dry) or rotary evaporate the filtrate.
Protocol B: Free-Basing (High Risk/High Reward)
Warning:[1][3][2] Free guanidines are strong bases (
-
Suspend this compound in anhydrous Ethanol.
-
Add 2 equivalents of Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).[1][3][2][4]
-
Stir for 1 hour. Sodium sulfate (
) will precipitate (insoluble in EtOH).[1][3][2][4] -
The filtrate contains the free base 1-Ethylguanidine .[2][4] Use immediately.
Strategy 3: Phase Transfer Catalysis (The "Reaction Engineering")[1][5][7][9]
If you cannot change the salt form and must run a reaction in a non-polar solvent (e.g., alkylation in Toluene), use Phase Transfer Catalysis (PTC).[1][3][2][4]
Concept: You create a "lipophilic shuttle" that pairs with the guanidinium cation, dragging it into the organic phase.[4]
Recommended Catalyst:
-
18-Crown-6: Complexes well with the primary ammonium/guanidinium protons.[1][2]
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS): While usually used to transfer anions, here the bulky quaternary ammonium can help solubilize the sulfate ion pairs in the interface.[1][4]
Workflow Visualization:
Figure 2: Phase Transfer Catalysis mechanism for reacting insoluble guanidinium salts in organic media.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use this compound directly for HPLC analysis? A: Yes, but not in normal-phase (silica/hexane) modes.[1][3][2] It is perfectly suited for Reverse Phase (C18) HPLC.[1][3][2][4] Use a mobile phase of Water (0.1% TFA) and Acetonitrile.[1][3][2][4] The sulfate counter-ion is transparent to UV, unlike nitrate.[3][4]
Q: I tried dissolving it in Methanol, but it's cloudy. Why? A: While guanidine hydrochloride is soluble in methanol, the sulfate salt has a higher lattice energy and lower solubility.[4] You may need to heat it to dissolve, but it risks crashing out upon cooling.[1][3][4] Add 5-10% water or DMSO to the methanol to stabilize the solution.[2]
Q: Is the free base stable?
A: No. It is highly hygroscopic and will absorb atmospheric
Q: Why not just buy the Hydrochloride salt? A: The sulfate salt is often the standard commercial form because it is non-hygroscopic and free-flowing, making it easier to weigh and store than the HCl salt, which can be deliquescent.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][3][2][4] [Link][1][3][2][4]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][3][2][4] Longman Scientific & Technical.[1][3][2][4] (General reference for Salt Metathesis and Barium Chloride precipitation techniques).
-
Starks, C. M., Liotta, C. L., & Halpern, M. Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][3][2][4] (Authoritative source on PTC mechanisms).
Sources
- 1. PubChemLite - 1-(2-(isobutylisopropylamino)ethyl)guanidine sulfate hydrate (C10H24N4) [pubchemlite.lcsb.uni.lu]
- 2. 1-(2-Azocan-1-ylethyl)guanidine sulfate | C10H24N4O4S | CID 56927696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guanidinium chloride - Wikipedia [en.wikipedia.org]
Removing impurities from commercial 1-Ethylguanidine sulfate batches
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purity of commercial 1-Ethylguanidine sulfate batches. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide robust solutions grounded in established scientific principles.
Troubleshooting Guide: Common Impurities and Removal Strategies
This section addresses prevalent issues observed during the use of commercial this compound and offers step-by-step guidance for their resolution.
Issue 1: Presence of Unreacted Starting Materials and Synthesis Byproducts
Question: My batch of this compound shows unexpected peaks in my analytical chromatogram (HPLC, LC-MS), suggesting the presence of impurities. What are the likely culprits and how can I remove them?
Answer:
Commercial this compound is often synthesized via the reaction of a primary amine (ethylamine) with a guanylating agent. Consequently, common impurities can include unreacted starting materials or byproducts from side reactions. The specific impurities will depend on the synthetic route employed by the manufacturer.
Common Impurities:
-
Unreacted Starting Materials: Ethylamine, cyanamide, or related guanylating agents.
-
Byproducts: Dicyandiamide, melamine, and other related oligomeric species. These can arise from the self-condensation of cyanamide or guanidine derivatives under certain reaction conditions.[1]
-
Inorganic Salts: Residual salts from the synthesis and workup, such as ammonium nitrate, can be present.[2]
Workflow for Identification and Removal:
Caption: Workflow for impurity identification and purification.
Recommended Purification Protocols:
1. Recrystallization: This is often the most effective and straightforward method for removing many common impurities from guanidine salts.[3][4] The principle relies on the differential solubility of the desired compound and the impurities in a given solvent system at varying temperatures.
Protocol: Recrystallization of this compound
-
Solvent Selection: this compound is soluble in water.[5][6] Ethanol can also be a suitable solvent for recrystallizing guanidine salts.[1][3] A mixture of water and a miscible organic solvent (e.g., ethanol, isopropanol) can be used to fine-tune the solubility.
-
Dissolution: Dissolve the impure this compound in a minimal amount of the chosen hot solvent (e.g., boiling water or ethanol) to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the purified product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Value | Rationale |
| Solvent | Water, Ethanol, or Water/Ethanol mixture | This compound has good solubility in hot water and lower solubility in cold water, making it ideal for recrystallization. Ethanol can also be effective.[1][3][5][6] |
| Cooling Rate | Slow cooling followed by an ice bath | Slow cooling promotes the formation of larger, purer crystals. |
| Washing Solvent | Cold recrystallization solvent | Minimizes the loss of the desired product while removing soluble impurities. |
2. Ion-Exchange Chromatography (IEX): This technique is particularly useful for separating charged impurities from the desired product.[7] Since 1-Ethylguanidine is a strongly basic compound, it will be protonated and carry a positive charge under most conditions.
Protocol: Cation-Exchange Chromatography for this compound Purification
-
Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex, Amberlite).
-
Column Packing and Equilibration: Pack a chromatography column with the selected resin and equilibrate it with a low ionic strength buffer at a suitable pH.
-
Sample Loading: Dissolve the impure this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound this compound using a buffer with a high salt concentration or by changing the pH to deprotonate the guanidinium ion.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the purified product.
-
Desalting: Pool the pure fractions and remove the salt using dialysis or a suitable desalting column.
Caption: Ion-Exchange Chromatography Workflow.
Issue 2: Residual Solvents from Manufacturing
Question: My this compound has a noticeable odor or my NMR/GC-MS analysis indicates the presence of residual solvents. How can I remove them?
Answer:
Residual solvents are common impurities in pharmaceuticals and fine chemicals.[8] Their presence can affect the material's physical properties and may be detrimental to downstream applications.
Common Residual Solvents:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Ketones (e.g., acetone)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Aromatic hydrocarbons (e.g., toluene, xylenes)
Removal Technique: Drying Under Vacuum
The most effective method for removing volatile residual solvents is drying the material under vacuum, potentially with gentle heating.
Protocol: Vacuum Drying
-
Apparatus: Place the this compound in a suitable vacuum-compatible flask or dish.
-
Vacuum Application: Connect the container to a vacuum pump. A cold trap should be placed between the sample and the pump to collect the removed solvents.
-
Heating (Optional): Gently heat the sample using a water bath or heating mantle. The temperature should be kept well below the decomposition temperature of this compound (melts with decomposition at approximately 244-245°C).
-
Drying Time: Continue drying until a constant weight is achieved, indicating that all volatile solvents have been removed.
| Parameter | Recommended Value | Rationale |
| Vacuum Pressure | < 10 mmHg | Lower pressure facilitates the evaporation of solvents. |
| Temperature | 40-60°C | Gentle heating increases the vapor pressure of the solvents without degrading the product. |
| Drying Time | 12-24 hours (or until constant weight) | Ensures complete removal of residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best suited for assessing the purity of this compound?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying impurities.[9] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically suitable for guanidine compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information about the impurities, which is invaluable for their identification.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile and semi-volatile residual solvents.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main component and any significant impurities.
-
Ion Chromatography (IC): This method is well-suited for the separation and quantification of ionic impurities.[11][13]
Q2: My this compound is hygroscopic. How should I handle and store it?
A2: this compound is known to be hygroscopic.[5] To prevent water absorption, it should be stored in a tightly sealed container in a dry and well-ventilated place, away from moisture.[5] A desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is recommended for long-term storage. When handling the material, it is advisable to work in a low-humidity environment, such as a glove box or a dry room, if possible.
Q3: Can I use activated charcoal to decolorize my this compound solution?
A3: Yes, activated charcoal can be an effective means of removing colored impurities from solutions of guanidine salts.[1][4]
Protocol: Decolorization with Activated Charcoal
-
Dissolve the impure this compound in a suitable solvent (e.g., water).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the solute).
-
Heat the mixture gently with stirring for 15-30 minutes.
-
Remove the charcoal by hot filtration through a bed of celite or a fine filter paper.
-
Proceed with the crystallization or other purification steps.
Q4: Are there any safety precautions I should take when working with this compound?
A4: Yes, appropriate safety measures should always be followed. This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[5] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling any dust.
References
-
ResearchGate. (2014, August 15). What is the best method for conversion of guanidine hydrochloride to free base guanidine? Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of guanidine carbonate. Retrieved from [Link]
-
ResearchGate. (2016, June 1). Ion exchange chromatography strategy? Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, April 5). Use of Protein Folding Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US5938907A - Method for recovering guanidine salts.
-
ResearchGate. (2023, September 22). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst. Retrieved from [Link]
-
Ecolab. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). WO2020055922A1 - Purification methods for guanine-rich oligonucleotides.
-
Cytiva. (2017, May 17). Tips for successful ion exchange chromatography. Retrieved from [Link]
-
Nelson Labs. (2025, October 13). A spectrum of clues: identifying residual solvent impurities using diverse analytical tools. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 3482-86-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem. Retrieved from [Link]
-
BioPharm International. (2009, July 1). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. Retrieved from [Link]
-
BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitroguanidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Products obtained from the reaction with guanidine, diphenylguanidine and sulfaguanidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guanidine, N-(2-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)ethyl)-, sulfate (1:1). Retrieved from [Link]
-
ARKIVOC. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 7. WO2020055922A1 - Purification methods for guanine-rich oligonucleotides - Google Patents [patents.google.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Ethylguanidine Sulfate Handling & Storage
Subject: Troubleshooting Hygroscopicity, Storage Stability, and Handling Protocols for 1-Ethylguanidine Sulfate (CAS: 3482-86-8). From: Dr. A. Vance, Senior Application Scientist To: Research & Development Teams, Process Chemistry Units
Introduction: The "Sticky" Reality of Guanidine Salts
If you are reading this, you are likely facing a familiar frustration: your free-flowing white powder has turned into a sticky clump, or worse, a deliquescent paste.
This compound is a critical intermediate in the synthesis of heterocycles (such as isocytosines). However, like many guanidine derivatives, the guanidinium cation is a potent hydrogen bond donor. When paired with a sulfate anion, the lattice energy is high, but the surface affinity for atmospheric water is aggressive.
This guide is not a generic safety sheet. It is a technical intervention designed to salvage your current stock and immunize your future workflows against moisture-induced failure.
Module 1: Diagnostics & Triage
Is my reagent compromised?
Before you attempt a reaction, you must validate the physical state of the material. Visually "dry" powder can still contain significant water (up to 5-10% w/w) that will skew your stoichiometry.
Q: The powder is clumping. Is it chemically degraded or just wet?
A: It is likely just wet (physical hydration), not chemically degraded. Guanidine sulfate salts are generally chemically stable against hydrolysis at neutral pH and ambient temperatures. The "clumping" is the formation of hydrate bridges between crystal surfaces.
The Validation Test (Melting Point): Pure this compound decomposes/melts at approximately 244–245°C [1].
-
If MP is >240°C: Material is usable.[1]
-
If MP is 230–239°C: Significant moisture present. DRY IT.
-
If MP is <230°C or turns to liquid at room temp: Deliquescence has occurred; contaminants may be present. RECRYSTALLIZE or DISCARD.
Visual Triage Workflow
Use the following logic flow to determine your next step.
Figure 1: Decision matrix for evaluating reagent viability based on physical state and melting point depression.
Module 2: Remediation (Drying Protocols)
How do I fix wet material?
Q: Can I dry it in a standard oven?
A: No. Do not use a standard convection oven. While the salt is thermally stable, atmospheric ovens often contain humidity. Furthermore, heating organic salts in the presence of moisture can accelerate minor hydrolysis or discoloration (oxidation).
The "Gold Standard" Drying Protocol
Use this self-validating system to restore the reagent to analytical purity.
| Parameter | Specification | Reason |
| Equipment | Vacuum Oven | Lowers boiling point of water; prevents oxidation.[2] |
| Desiccant | P₂O₅ (Phosphorus Pentoxide) or KOH pellets | Actively scavenges water vapor released from the salt. |
| Temperature | 50°C – 60°C | High enough to drive off water, low enough to prevent thermal stress. |
| Vacuum | < 10 mbar | Essential for efficient mass transfer. |
| Duration | 12 – 24 Hours | Diffusion of water from the crystal lattice is slow. |
Step-by-Step Procedure:
-
Transfer: Place the sulfate salt in a wide-mouth weighing boat or crystallizing dish. Spread it thin (max depth 1 cm) to maximize surface area.
-
Setup: Place a tray of fresh P₂O₅ or KOH in the bottom of the vacuum oven.
-
Cycle: Pump down the oven. Purge with dry Nitrogen (N₂). Pump down again.
-
Heat: Set temperature to 50°C.
-
Cool: Critical Step. Turn off heat but keep under vacuum until the oven reaches room temperature. If you vent while hot, the hygroscopic salt will immediately suck moisture from the air.
-
Vent: Vent with dry Nitrogen or Argon, not ambient air.
Module 3: Prevention & Storage
How do I stop this from happening again?
Q: Is Parafilm enough?
A: Absolutely not. Parafilm is permeable to water vapor over time. It is a dust cover, not a hermetic seal.
Q: What is the ideal storage configuration?
A: You must create a "Russian Doll" barrier system. The goal is to create multiple layers of defense against partial pressure of water.
Recommended Storage Architecture:
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. (Avoid polyethylene bags; moisture diffuses through them).
-
Secondary Environment: Place the primary vial inside a desiccator or a secondary jar containing a desiccant packet (Silica Gel).
-
Atmosphere: If opening the bottle frequently, flush the headspace with Argon or Nitrogen before recapping.
Module 4: Impact on Synthesis
How does this affect my reaction?
Q: I used slightly wet material. Why did my yield drop?
A: Water acts as a "silent contaminant" in two ways:
-
Stoichiometric Error: If your material is 10% water by weight, you have added 10% less molar equivalent of the guanidine nucleophile. In cyclization reactions (e.g., forming isocytosines), this leads to incomplete conversion of the electrophile.
-
Side Reactions: At high reaction temperatures, water can hydrolyze esters or acyl chlorides present in your reaction mixture before the guanidine can react.
Correction Formula: If you cannot dry the material immediately, determine the water content (via Karl Fischer titration or NMR) and adjust your mass loading:
Example: If you need 1.0g and the salt has 5% water (0.05), weigh out 1.053g.
Summary of Chemical Properties (Quick Reference)
| Property | Value | Notes |
| Molecular Formula | (C₃H₉N₃)₂[1] · H₂SO₄ | Two guanidinium cations per sulfate. |
| Molecular Weight | 272.33 g/mol | Use this for stoichiometry (anhydrous). |
| Melting Point | ~244–245°C (dec) | Best indicator of purity/dryness [1]. |
| Solubility | High in Water | Poor in non-polar organic solvents. |
| Safety | Irritant (H315, H319) | Wear PPE; avoid dust inhalation [2]. |
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
Technical Support Center: pH Adjustment Strategies for 1-Ethylguanidine Sulfate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Ethylguanidine sulfate in their synthetic workflows. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to empower you to navigate the nuances of pH adjustment in your reactions, ensuring optimal outcomes and minimizing side-product formation.
Introduction to this compound and the Critical Role of pH
1-Ethylguanidine is a strong organic base, a characteristic attributed to the resonance stabilization of its protonated form, the ethylguanidinium ion.[1][2] With a pKa of the conjugate acid around 13.6, 1-Ethylguanidine exists almost exclusively as the ethylguanidinium cation in neutral aqueous solutions.[3] This high basicity makes it a valuable reagent in various chemical syntheses, including the formation of heterocyclic compounds like isocytosines.[4]
However, this inherent basicity also means that precise control of the reaction pH is paramount. The pH of the reaction medium dictates the protonation state of not only the 1-Ethylguanidine but also other reactants, intermediates, and catalysts, thereby influencing reaction rates, equilibrium positions, and the potential for side reactions.[5] This guide will equip you with the knowledge to strategically manage pH in your this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the active form of 1-Ethylguanidine in a reaction?
A1: The reactivity of 1-Ethylguanidine is highly dependent on the reaction mechanism.
-
As a nucleophile , the neutral, deprotonated form of 1-Ethylguanidine is the active species. To favor this form, the reaction pH should be at or above the pKa of its conjugate acid (~13.6). However, such strongly basic conditions can be detrimental to other functional groups in your molecule.
-
In its commercially available sulfate salt form, it exists as the ethylguanidinium cation . This form is generally not nucleophilic. To generate the free base in situ, a stoichiometric amount of a stronger base is required.[6]
Q2: How does the pH affect the solubility of this compound?
A2: this compound is highly soluble in water and polar aprotic solvents like DMSO and DMF. Its solubility in non-polar organic solvents is limited. The pH of aqueous solutions can influence its solubility; however, due to its strong basicity, it will be protonated and highly soluble across a wide acidic to neutral pH range. At very high pH, where the neutral form is more prevalent, its aqueous solubility might decrease.
Q3: Why is my reaction with this compound not proceeding?
A3: A common reason for a stalled reaction is the incorrect protonation state of the guanidine. If the reaction requires the neutral, nucleophilic form, and your reaction medium is neutral or acidic, the 1-Ethylguanidine will be protonated and unreactive as a nucleophile. You may need to add a suitable base to deprotonate the ethylguanidinium ion.
Q4: What are common side reactions to watch out for?
A4: Undesired reactivity can occur if the pH is not carefully controlled. For instance, in the presence of strong bases and electrophilic partners, over-alkylation or reaction with sensitive functional groups on other molecules can occur. In some cases, the strong basicity can catalyze decomposition of starting materials or products.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound and provides a systematic approach to resolving them.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incorrect Protonation State: The 1-Ethylguanidine is in its inactive, protonated form. | 1. Verify the pKa: The pKa of the ethylguanidinium ion is approximately 13.6. Ensure your reaction pH is appropriate for the desired reactive form. 2. In-situ Base Addition: If the neutral form is required, add a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a strong inorganic base like sodium ethoxide to the reaction mixture to deprotonate the ethylguanidinium sulfate in situ.[6] 3. Solvent Choice: Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate the ionic species and facilitate the reaction. |
| Formation of Unidentified Byproducts | pH-Induced Side Reactions: The reaction pH may be too high or too low, leading to decomposition or alternative reaction pathways. | 1. pH Monitoring: If possible, monitor the pH of your reaction over time.[7] 2. Buffer the Reaction: Employ a suitable buffer system to maintain the pH within the optimal range. For organic systems, consider non-traditional buffering approaches (see Buffer Selection Protocol). 3. Temperature Control: Run the reaction at a lower temperature to minimize side reactions. |
| Product Precipitation or Incomplete Reaction | Solubility Issues: The pH may have shifted, causing your product or a reactant to precipitate out of solution. | 1. Solubility-pH Profile: If feasible, determine the solubility of your starting materials and product at different pH values. 2. Solvent System Modification: Consider a mixed solvent system to improve the solubility of all components throughout the reaction. |
| Difficult Product Isolation/Work-up | High Polarity of Guanidinium Byproducts: The protonated form of 1-Ethylguanidine and its salts are highly water-soluble and can complicate extraction procedures. | 1. Acidic Wash: During aqueous work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will ensure the excess 1-Ethylguanidine is protonated and partitions into the aqueous phase.[8] 2. Specialized Chromatography: For highly polar products, consider purification techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using a polar-functionalized silica gel.[9] 3. Precipitation/Filtration: If your product is significantly less polar than the guanidinium byproducts, precipitation of the product from a suitable solvent system might be an effective purification strategy. |
Experimental Protocols
Protocol 1: In-situ Generation of Free 1-Ethylguanidine Base
This protocol describes the generation of the nucleophilic free base from this compound for use in a reaction.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: To the stirred solution, add a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2 equivalents) or sodium ethoxide (2 equivalents) at room temperature. The use of two equivalents of a monobasic base is necessary to neutralize the sulfate dianion.
-
Stirring: Allow the mixture to stir for 15-30 minutes at room temperature to ensure complete deprotonation.
-
Reaction Initiation: The resulting solution/slurry containing the free 1-Ethylguanidine base is now ready for the addition of your other reactants.
Protocol 2: pH Measurement and Adjustment in Organic Solvents
Accurate pH measurement in non-aqueous media can be challenging. Here is a practical approach.
-
Electrode Selection: Use a pH electrode specifically designed for non-aqueous or mixed-solvent systems. These electrodes often have a sleeve junction and a reference electrolyte compatible with organic solvents.[10]
-
Calibration: Calibrate the pH meter using standard aqueous buffers. Note that the readings in organic solvents will be relative rather than absolute pH values. For more accurate measurements, specialized calibration standards for the specific solvent system can be used if available.[11]
-
Measurement:
-
For water-miscible organic solvents (e.g., ethanol, THF, acetonitrile), you can directly immerse the electrode in the reaction mixture. Allow for a longer equilibration time as the response may be slower than in aqueous solutions.
-
For water-immiscible organic solvents, an extraction method is recommended. Take an aliquot of the reaction mixture, add an equal volume of deionized water, shake vigorously, and then measure the pH of the aqueous layer after phase separation.[7]
-
-
Adjustment:
-
To decrease the pH (make more acidic), add a solution of a suitable acid (e.g., HCl in dioxane, or a solid acidic resin).
-
To increase the pH (make more basic), add a solution of a non-nucleophilic organic base (e.g., DBU, triethylamine) or use a solid basic resin. Add the acid or base dropwise while monitoring the pH.
-
Case Study: Synthesis of 3-Ethyl-6-methyl-isocytosine
A common application of this compound is in the synthesis of substituted isocytosines, which are valuable building blocks in medicinal chemistry. The reaction typically involves the condensation of 1-Ethylguanidine with a β-ketoester.
Caption: Workflow for the synthesis of 3-Ethyl-6-methyl-isocytosine.
In this synthesis, the pH plays a crucial role in the initial deprotonation of the ethylguanidinium sulfate to form the nucleophilic free base. The use of a strong base like sodium ethoxide in an alcoholic solvent is common.[6]
Troubleshooting this Synthesis:
-
Low Yield: If the yield is low, ensure that a sufficient excess of the base is used to drive the equilibrium towards the free guanidine. Also, ensure that the reaction temperature and time are optimized, as prolonged heating in the presence of a strong base can lead to degradation.[2]
-
Side Product Formation: Incomplete cyclization or side reactions of the β-ketoester can occur if the reaction conditions are not optimal. Maintaining a sufficiently basic pH throughout the reaction is crucial for the cyclization step.
Visualization of Key Concepts
pH-Dependent Speciation of 1-Ethylguanidine
Caption: The equilibrium between the protonated and neutral forms of 1-Ethylguanidine is pH-dependent.
Decision Workflow for pH Adjustment
Caption: A decision-making workflow for pH adjustment in this compound reactions.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) A Guide to pH Measurement Theory & Practice of Laboratory pH Applications Laboratory environment Practical description of how to measure pH [academia.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. biotage.com [biotage.com]
- 10. mt.com [mt.com]
- 11. camlab.co.uk [camlab.co.uk]
Technical Support Center: Overcoming Steric Hindrance in 1-Ethylguanidine Sulfate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethylguanidine sulfate and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges related to steric hindrance encountered during synthesis and modification of these valuable compounds.
Introduction: The Challenge of Steric Hindrance
This compound is a versatile building block in medicinal chemistry and materials science.[1][2] The guanidinium group, with its positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore in many drug candidates.[3] However, the spatial arrangement of atoms, or steric hindrance, can significantly impede desired reactions, leading to low yields, side product formation, or complete reaction failure. This guide provides troubleshooting strategies and detailed protocols to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My guanylation reaction to introduce the 1-ethylguanidine moiety onto a sterically crowded amine is failing or giving very low yields. What are the likely causes and how can I fix it?
A1: Root Cause Analysis & Solutions
Failure in guanylation of sterically hindered amines often stems from the inability of the nucleophilic amine to attack the electrophilic guanylating reagent. The bulky substituents on either the amine or the reagent, or both, create a physical barrier.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield guanylation reactions.
Detailed Solutions:
-
Elevate the Reaction Temperature: Increasing the temperature provides more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier imposed by steric hindrance.[5] A stepwise increase in temperature (e.g., from room temperature to 50°C, then to 80°C) should be explored.
-
Extend Reaction Time: For sterically encumbered substrates, reactions can be significantly slower. Extending the reaction time from a few hours to 24-48 hours can sometimes be sufficient to achieve a reasonable yield.[5]
-
High-Pressure Synthesis: In some cases, applying high pressure (e.g., using a sealed tube or a specialized high-pressure reactor) can favor the formation of the sterically crowded transition state, thereby increasing the reaction rate and yield.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate sterically hindered reactions by efficiently transferring energy to the reactants.[5] This can often lead to higher yields in shorter reaction times compared to conventional heating.
-
Choice of a Less Hindered Guanylating Reagent: If you are using a bulky guanylating reagent, consider switching to a smaller, more reactive one. For example, instead of a di-protected thiourea, a smaller reagent like cyanamide in the presence of an activator might be more effective.[6]
-
Catalysis: The use of catalysts can provide an alternative reaction pathway with a lower activation energy.
-
Lewis Acid Catalysis: Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of amines with cyanamide, even in aqueous solutions.[6]
-
Lanthanide Catalysis: Simple lanthanide amides are highly efficient catalysts for the guanylation of both aromatic and secondary amines under mild conditions.[6]
-
Q2: I am observing significant side product formation, particularly the formation of isourea or other rearrangement products. How can I suppress these side reactions?
A2: Minimizing Side Reactions through Reagent and Condition Control
Side product formation is often a consequence of the high reactivity of the guanylating reagent or harsh reaction conditions that allow for alternative reaction pathways.
Key Strategies:
-
Use of Protecting Groups: The strategic use of protecting groups on the guanidine nitrogen atoms can prevent unwanted side reactions.
-
Boc and Cbz Groups: N,N'-Bis(tert-butoxycarbonyl) or N,N'-bis(benzyloxycarbonyl) protected thioureas or S-methylisothioureas are common and effective guanylating reagents.[7] These protecting groups can be removed under acidic conditions.
-
Trifluoroacetyl Group: The trifluoroacetyl group is a valuable protecting group for guanidines that can be cleaved under mild basic conditions, offering orthogonality to Boc and Cbz protecting groups.[8]
-
-
Milder Activating Agents: If using a carbodiimide-mediated guanylation, the choice of activating agent is crucial.
-
HATU and HCTU: These uronium/aminium-based reagents are highly efficient for coupling and can be effective in promoting the desired guanylation over side reactions, especially in peptide synthesis contexts.[5]
-
-
pH Control: The basicity of the reaction medium can influence the nucleophilicity of the amine and the stability of the intermediates. Careful control of pH, often by using a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine, can be critical.
Experimental Protocol: Guanylation of a Hindered Amine using a Protected Guanylating Reagent
This protocol outlines a general procedure for the guanylation of a sterically hindered primary or secondary amine using N,N'-di-Boc-S-methylisothiourea.
-
Reactant Preparation: In a clean, dry flask, dissolve the sterically hindered amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Guanylating Reagent: Add N,N'-di-Boc-S-methylisothiourea (1.1 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq) or DIPEA (1.2 eq), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting protected guanidine derivative by column chromatography on silica gel.
-
Deprotection: The Boc protecting groups can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM.
Q3: I am trying to perform a subsequent reaction on a this compound derivative, but the guanidinium group is interfering with the reaction. How can I temporarily mask its reactivity?
A3: Protecting Group Strategies for the Guanidinium Moiety
The high basicity and nucleophilicity of the guanidinium group can interfere with subsequent synthetic steps. Protecting the guanidinium group is often necessary.
Protecting Group Selection Guide:
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Key Features |
| Benzyloxycarbonyl | Cbz or Z | Z-Cl, base | H₂/Pd, HBr/AcOH | Stable to mild acid and base.[7] |
| tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA) | Commonly used, acid-labile.[7][9] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Secondary amines (e.g., piperidine) | Base-labile, orthogonal to Boc. |
| p-Toluenesulfonyl | Tosyl or Ts | Ts-Cl, pyridine | Strong acid, Na/liquid NH₃ | Very stable, requires harsh cleavage.[7] |
| Triphenylmethyl | Trityl or Trt | Trt-Cl, base | Mild acid (e.g., TFA, HBr/AcOH) | Bulky, acid-labile.[7] |
Workflow for Protecting and Deprotecting a Guanidinium Group:
Caption: Workflow for utilizing protecting groups on guanidinium moieties.
Q4: The purification of my this compound derivative is challenging due to its high polarity and water solubility. What are some effective purification strategies?
A4: Advanced Purification Techniques for Polar Compounds
The salt-like nature of this compound and its derivatives makes them highly soluble in water and poorly soluble in many organic solvents, complicating standard purification methods.
Recommended Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method for purifying highly polar compounds. A C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of an ion-pairing agent like TFA or formic acid is typically used.
-
Ion-Exchange Chromatography: Since guanidinium groups are protonated at neutral pH, cation-exchange chromatography can be a powerful purification tool. The compound binds to the negatively charged resin and can be eluted by increasing the salt concentration or changing the pH of the eluent.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material. For guanidinium sulfates, solvent mixtures such as ethanol/water or methanol/ether can be effective.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and preliminary purification. A mixed-mode SPE cartridge with both reverse-phase and ion-exchange functionalities can be particularly useful for isolating guanidinium derivatives from complex mixtures.
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.The Journal of Organic Chemistry - ACS Publications.
- GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.INEOS OPEN.
- Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?ACS Publications.
- A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine.RSC Publishing.
- Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry.PMC.
- N-Ethylguanidine sulfate, 98% 5 g.Thermo Scientific Chemicals.
- Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).ResearchGate.
- Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid.-ORCA - Cardiff University.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies.RSC Publishing.
- Steric Restraints in Redox-Active Guanidine Ligands and Their Impact on Coordination Chemistry.PubMed.
- Guanidine synthesis by guanylation.Organic Chemistry Portal.
- Docking Based 3D-QSAR Study of Tricyclic Guanidine Analogues of Batzelladine K As Anti-Malarial Agents.PMC.
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.Benchchem.
- Gas-phase basicity of cyclic guanidine derivatives – a DFT study.RSC Publishing.
- Guanidines: from classical approaches to efficient catalytic syntheses.RSC Publishing.
- Symmetric Guanidine Synthesis.ResearchGate.
- This compound, CAS No. 3482-86-8.iChemical.
- Synthesis of guanidine sulphate.PrepChem.com.
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes.PMC.
- CAS 3482-86-8: N-Ethylguanidinium sulfate.CymitQuimica.
- Synthesis of guanidines.Organic Chemistry Portal.
- SYNTHESES OF SUBSTITUTED GUANIDINES.Canadian Science Publishing.
- Steric hindrance effects in bioconjugation with long PEG chains.Benchchem.
-
Spectroscopic properties of guanidinium zinc sulphate Zn(SO4)(2) and ab initio calculations of and HC(NH2)(3). ResearchGate. Available at:
- Synthesis and properties of a series of sterically hindered guanidine bases.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- How to overcome Steric Hindrance?ResearchGate.
- Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide.PMC.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.YouTube.
- N-Ethylguanidine sulfate | C6H20N6O4S.PubChem - NIH.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies.PMC.
- Synthesis of New Sulfurated Derivatives of Natural and Synthetic Systems as Multitarget Anticancer Agents and Development of New Drug Discovery Methodologies.AIR Unimi.
- Spectroscopic and structural investigation on intermediates species structurally associated to the tricyclic bisguanidine compound and to the toxic agent, saxitoxin.ResearchGate.
- 1-Ethylguanidine 98 3482-86-8.Sigma-Aldrich.
- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.PMC.
Sources
- 1. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Techniques for drying 1-Ethylguanidine sulfate without decomposition
Technical Support Center: 1-Ethylguanidine Sulfate
A Guide to Effective Drying Techniques Without Inducing Thermal Decomposition
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As a hygroscopic compound, improper drying and handling can significantly impact experimental outcomes.[1] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your material. We will explore the causality behind experimental choices, offering self-validating systems for drying this sensitive reagent.
Compound Profile: this compound
A foundational understanding of the material's properties is critical before selecting a drying protocol.
| Property | Value | Source(s) |
| CAS Number | 3482-86-8 | [1][2] |
| Molecular Formula | [CH₃CH₂NHC(=NH)NH₂]₂·H₂SO₄ | [1] |
| Molecular Weight | 272.33 g/mol | [1][3] |
| Appearance | White crystalline powder | [4][5] |
| Key Characteristic | Hygroscopic (readily absorbs moisture from the air) | [1] |
| Decomposition Point | ~244-245 °C | [1][2] |
| Solubility | Soluble in water | [1][5] |
Troubleshooting Guide: Selecting the Right Drying Technique
The optimal drying method depends on the required level of dryness, available equipment, and the quantity of material. Use the following decision workflow and comparison table to make an informed choice.
Decision Workflow for Drying this compound
This workflow guides you from initial assessment to the final, dried product.
Caption: Decision workflow for selecting a drying method.
Comparison of Recommended Drying Techniques
| Technique | Recommended For | Pros | Cons | Key Parameters |
| Vacuum Oven | Achieving a high degree of dryness quickly; larger quantities. | Fast and highly effective at removing residual moisture and solvents.[6][7] | Requires specialized equipment; risk of overheating if not carefully controlled. | Temp: 40-60°C (Do NOT exceed 100°C)Vacuum: 20-30 inHg |
| Desiccator | Routine drying, small-scale experiments, and maintaining dryness. | Simple, safe, and requires minimal specialized equipment.[8][9] | Slower than vacuum drying; effectiveness depends on the desiccant's quality.[10] | Temp: Room TemperatureDesiccant: Anhydrous CaSO₄, P₄O₁₀, or molecular sieves.[11] |
| Inert Gas Stream | Highly sensitive applications requiring an oxygen-free environment. | Provides an inert atmosphere, preventing oxidation; can be very efficient. | Requires a controlled gas flow setup; can be inefficient for larger scales. | Gas: Dry Nitrogen or ArgonFlow: Gentle, continuous stream over the sample. |
Frequently Asked Questions (FAQs)
Q1: My this compound arrived as a hard cake instead of a powder. Is it still usable?
A: Yes, this is a common observation and is almost always due to the compound's hygroscopic nature.[1] It readily absorbs atmospheric moisture, causing the fine powder to clump together. The material is likely still viable, but it must be thoroughly dried before use to ensure accurate weighing and prevent water from interfering with your reaction. Follow one of the detailed protocols below.
Q2: What is the absolute maximum temperature I can use for drying?
A: The decomposition temperature for this compound is approximately 244-245°C.[1][2] However, you should stay well below this temperature to avoid any risk of thermal degradation. A related guanidine derivative shows stability up to 100°C.[12] We strongly recommend keeping the drying temperature between 40°C and 60°C. This range provides a good balance between accelerating water removal and preserving the compound's integrity.
Q3: What are the visible signs of decomposition?
A: Thermal decomposition of guanidinium salts typically involves the release of ammonia and other nitrogen-containing volatiles.[12] During drying, you should watch for:
-
Color Change: Any yellowing or browning of the white crystalline powder.
-
Odor: A sharp, ammonia-like smell.
-
Melting/Fusing: The solid beginning to melt or fuse together at temperatures far below its reported decomposition point can be a sign of impurity-driven degradation.
If you observe any of these signs, the material is likely compromised and should be discarded.
Q4: Which desiccant is best for use in a desiccator?
A: For this compound, several options are effective.
-
High-Efficiency: Phosphorus pentoxide (P₄O₁₀) is an extremely powerful desiccant suitable for achieving very low moisture levels.
-
General Purpose & Safe: Anhydrous calcium sulfate (Drierite™) is a fast and efficient general-purpose desiccant.[11]
-
High Capacity: Molecular sieves (3Å or 4Å) are excellent for trapping water molecules and are highly effective.[11]
-
Avoid: While effective, anhydrous magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) are often used for drying organic solutions and can be less convenient for drying solids in a desiccator due to their fine particulate nature.[10][13]
Q5: How do I know when my sample is completely dry?
A: The most reliable method is to dry the sample to a constant weight. This involves weighing the sample, subjecting it to the drying process for a set period (e.g., 4-6 hours), and then re-weighing it. If the weight has not changed significantly between measurements, the sample is considered dry. Visually, a properly dried sample will be a fine, free-flowing powder, not clumpy or sticky.
Q6: How must I store the product after drying?
A: Due to its hygroscopic nature, proper storage is critical.[1] Immediately transfer the dried this compound to a tightly sealed container. For best results, place this primary container inside a desiccator for long-term storage to protect it from atmospheric moisture.[4][8]
Experimental Protocols
Protocol 1: Vacuum Oven Drying (Gentle Heating)
This is the preferred method for achieving a high degree of dryness in a relatively short time.
-
Preparation:
-
Pre-heat the vacuum oven to 50°C.
-
Spread the this compound in a thin layer in a shallow, clean, and dry glass dish (e.g., a crystallization dish or watch glass). Breaking up any large clumps will increase the surface area and speed up the process.
-
-
Loading:
-
Place the dish in the oven.
-
Close the oven door and slowly apply vacuum until a pressure of 25-30 inHg is reached. Applying the vacuum slowly prevents the fine powder from being aspirated into the vacuum line.
-
-
Drying:
-
Dry the material under vacuum at 50°C for 6-12 hours. The exact time will depend on the initial water content and the amount of material.
-
-
Completion & Storage:
-
Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum.
-
Slowly and gently release the vacuum, preferably by bleeding in a dry, inert gas like nitrogen. Avoid releasing the vacuum with ambient lab air, which will immediately re-introduce moisture.
-
Immediately transfer the dried, free-flowing powder to a tightly sealed container for storage.
-
Protocol 2: Desiccator Drying at Room Temperature
This method is simple and effective for small quantities and for maintaining the dryness of an already-dried product.
-
Preparation:
-
Ensure your desiccator contains fresh, active desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).[11] The desiccant should cover the bottom of the desiccator.
-
Spread the this compound in a thin layer in a shallow, clean, and dry glass dish.
-
-
Loading:
-
Place the uncovered dish onto the desiccator plate.
-
If your desiccator has a vacuum stopcock, you can optionally pull a vacuum to expedite the process.
-
-
Drying:
-
Seal the desiccator and allow the sample to dry for at least 24-48 hours.
-
-
Completion & Storage:
-
The material can be used directly from the desiccator.
-
For long-term storage, transfer the material to a sealed vial or bottle and store it inside the desiccator.
-
References
- Effect of compounds of the urea–guanidinium class on renaturation and thermal stability of acid-soluble collagen. Biochemical Journal.
- 1-(2-(Diethylamino)ethyl)
- Guanidinium Organic Salts as Phase-Change Materials for Renewable Energy Storage. ChemSusChem.
- N-Ethylguanidine sulf
- 1-Ethylguanidine sulf
- Drying Agents. Sigma-Aldrich.
- Selecting Desiccant Guide. AGM Container Controls.
- Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry.
- SAFETY DATA SHEET - [2-(Hexahydro-(2H)-azocin-1-yl)
- SAFETY DATA SHEET - Guanidine Sulf
- Desiccant Types. SorbentSystems.com.
- Desiccant. Wikipedia.
- What Are Desiccants? Its Types and Uses. ZORBIT USA.
- 1-Ethylguanidine 98 3482-86-8. Sigma-Aldrich.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
- 1-Ethylguanidine sulf
- Time-Dependent DNA Origami Denaturation by Guanidinium Chloride, Guanidinium Sulfate, and Guanidinium Thiocyan
- Stabilization of a protein by guanidinium chloride. PubMed.
- Technical Support Center: Efficient Drying of Organic Solvents with Magnesium Sulf
- Mixing & Drying Hygroscopic M
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
- What are some methods to dry organic solids? Reddit.
- Differential Thermal Analysis and Thermogravimetry of Some Salts of Guanidine and Rel
- Drying Agents. MilliporeSigma.
- Guanidine sulf
- Process for drying hygroscopic materials.
- Safety Data Sheet - N-(3-Sulfamoylphenyl)guanidine. CymitQuimica.
- How can I dry emulsion (there are some non dissolve substance in my organic solution ) by Na2SO4?
- Drying Organic Solutions. University of Colorado Boulder, Department of Chemistry.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- Dry and safe - Drying agents
- solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
- N-Ethylguanidinium sulf
- N-Ethylguanidine sulf
- guanidine sulf
Sources
- 1. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. This compound, CAS No. 3482-86-8 - iChemical [ichemical.com]
- 3. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 6. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 7. reddit.com [reddit.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. jocpr.com [jocpr.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 12. Buy 1-(2-(Diethylamino)ethyl)guanidine sulfate | 3272-63-7 [smolecule.com]
- 13. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
1H and 13C NMR spectral analysis of 1-Ethylguanidine sulfate
Technical Guide: H and C NMR Spectral Analysis of 1-Ethylguanidine Sulfate
Executive Summary & Structural Context[1][2][3][4]
This compound (CAS: 3482-86-8) acts as a critical arginine mimic and a chaotropic modulator in protein stability studies. Unlike its hydrochloride counterpart, the sulfate salt exists as a 2:1 stoichiometric complex (two ethylguanidinium cations per one sulfate dianion). This unique stoichiometry fundamentally alters the quantitative NMR (qNMR) integration logic and solubility profile, factors often overlooked in standard spectral libraries.
This guide provides a rigorous analytical framework for verifying the identity and purity of this compound, distinguishing it from common alternatives like the hydrochloride salt or the free base.
The Stoichiometric Challenge
The molecular formula is
-
Cation: Ethylguanidinium (
) -
Anion: Sulfate (
)[1] -
Implication: In qNMR, the molar mass utilized for calculation must be 272.33 g/mol (the dimer salt), not the monomer weight.
Experimental Protocol: Sample Preparation
To ensure spectral fidelity, solvent selection is binary: D
Workflow Diagram: Sample Preparation & Acquisition
Figure 1: Decision tree for NMR sample preparation based on analytical goals (backbone verification vs. labile proton analysis).
H NMR Spectral Analysis
Characteristic Resonances (D O)
In Deuterium Oxide, the guanidinium NH protons exchange rapidly with the solvent and disappear (become HDO at ~4.79 ppm). The spectrum simplifies to the ethyl group signals.
| Moiety | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| -CH | 1.15 - 1.25 | Triplet (t) | 3H | ~7.2 | Terminal methyl group shielded by distance from N. |
| -CH | 3.15 - 3.25 | Quartet (q) | 2H | ~7.2 | Methylene deshielded by adjacent electronegative Nitrogen. |
| HDO | ~4.79 | Singlet | Var. | - | Residual solvent/exchanged NH protons. |
Expert Insight: The chemical shift of the methylene (-CH
Labile Proton Analysis (DMSO- )
To observe the guanidinium protons, dry DMSO-
-
NH (Guanidinium): Broad singlet or multiplet at 7.0 – 8.5 ppm .
-
Integration Check: The total integral of NH protons relative to the ethyl group confirms the integrity of the guanidine core.
C NMR Spectral Analysis
The carbon spectrum provides definitive proof of the guanidine core structure, unaffected by proton exchange rates.
| Carbon Environment | Shift ( | Signal Type | Structural Significance |
| -CH | 13.0 - 15.0 | Primary | Typical alkane methyl. |
| -CH | 36.0 - 38.0 | Secondary | Shifted downfield by Nitrogen attachment. |
| C=N (Guanidine) | 156.0 - 158.0 | Quaternary | Diagnostic Peak. Low intensity due to long relaxation time ( |
Technical Note: The quaternary Carbon (C=N) often requires more scans (256+) or a relaxation delay (
Comparative Performance: Sulfate vs. Alternatives
When selecting a guanidine source for synthesis or bio-assays, the counterion dictates physical and spectral behavior.
Table 1: Comparative Analysis of Guanidine Salts
| Feature | This compound | 1-Ethylguanidine HCl | Free Base |
| Stoichiometry | 2:1 (Cation:Anion) | 1:1 | N/A |
| Hygroscopicity | Low (Stable solid) | High (Deliquescent) | N/A (Liquid/Unstable) |
| NMR in DMSO | NH peaks broad (H-bond with SO | NH peaks sharper | NH peaks very broad/shifted |
| Solubility | High in H | Moderate in alcohols | Soluble in organics |
| Bio-Application | Protein stabilization (Kosmotrope) | Protein denaturation (Chaotrope) | Synthesis intermediate |
Why Choose Sulfate?
-
Gravimetric Stability: The sulfate salt is generally less hygroscopic than the hydrochloride, making it superior for preparing precise stock solutions for qNMR or bio-assays.
-
Protein Compatibility: Sulfate anions stabilize folded protein states, whereas chloride anions can promote unfolding. If the NMR study involves protein-ligand binding, the sulfate salt is the preferred "neutral" background.
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 3482-86-8). Retrieved from
-
PubChem. N-Ethylguanidine sulfate | C6H20N6O4S.[2] National Library of Medicine.[2] Retrieved from [2]
-
Mason, P. E., et al. (2005). The reversal by sulfate of the denaturant activity of guanidinium.[1][3] Journal of Physical Chemistry B. Retrieved from
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.[4] Retrieved from
Sources
- 1. The reversal by sulfate of the denaturant activity of guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Contrasting the denaturing effect of guanidinium chloride with the stabilizing effect of guanidinium sulfate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. kgroup.du.edu [kgroup.du.edu]
A Senior Application Scientist's Guide to Identifying 1-Ethylguanidine Sulfate using FTIR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of compounds is a cornerstone of quality control and regulatory compliance. 1-Ethylguanidine sulfate, a compound of interest in various synthetic pathways, possesses distinct structural features that lend themselves to characterization by Fourier-Transform Infrared (FTIR) Spectroscopy. This guide provides an in-depth comparison of the FTIR spectral characteristics of this compound against common precursors and related salts, supported by detailed experimental protocols.
The Vibrational Fingerprint: Understanding the FTIR Spectrum of this compound
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are dependent on the bond type, the mass of the atoms, and the overall molecular structure. The resulting spectrum is a unique "fingerprint" of the compound.
The structure of this compound is composed of two key moieties: the ethylguanidinium cation and the sulfate anion. Each contributes characteristic absorption bands to the FTIR spectrum.
-
The Ethylguanidinium Cation ([CH₃CH₂NHC(NH₂)₂]⁺): This part of the molecule is rich in N-H, C-H, C-N, and C=N bonds. The positive charge on the guanidinium group leads to resonance stabilization, influencing the position and appearance of its vibrational bands. We expect to see strong, broad absorptions in the high-wavenumber region (above 3000 cm⁻¹) corresponding to the various N-H stretching modes, which are often broadened by hydrogen bonding.[1] The C-N and C=N stretching vibrations within the guanidinium core are also key identifiers, typically appearing in the 1680-1580 cm⁻¹ region.[2]
-
The Sulfate Anion (SO₄²⁻): The sulfate ion, with its tetrahedral symmetry, exhibits characteristic strong absorption bands. The most prominent of these is the asymmetric stretching vibration (ν₃), which typically appears as a strong, broad band in the 1200-1100 cm⁻¹ region. A weaker, symmetric stretch (ν₁) may also be observed around 980 cm⁻¹.[3]
Comparative Spectral Analysis
To confidently identify this compound, it is crucial to differentiate its spectrum from those of potential starting materials, by-products, or related salts. The following table summarizes the expected characteristic FTIR peaks for this compound and compares them with guanidine hydrochloride (a related salt) and sodium sulfate (to isolate the sulfate peaks).
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Guanidine Hydrochloride (cm⁻¹) | Sodium Sulfate (cm⁻¹) | Rationale for Identification |
| N-H Stretching (Guanidinium) | 3400-3100 (Broad, Strong) | ~3400-3100 (Broad, Strong) | N/A | A complex, broad band resulting from multiple N-H bonds involved in hydrogen bonding. Its presence is a strong indicator of the guanidinium group.[1] |
| C-H Stretching (Ethyl group) | 3000-2850 (Medium) | N/A | N/A | Characteristic of the methyl and methylene groups of the ethyl substituent.[4] |
| C=N Asymmetric Stretching (Guanidinium) | ~1680-1640 (Strong) | ~1670-1630 (Strong) | N/A | A key indicator for the guanidinium group's delocalized double bond character.[2] |
| N-H Bending (Scissoring) | ~1600-1550 (Medium-Strong) | ~1600-1550 (Medium) | N/A | Confirms the presence of NH₂ groups within the guanidinium moiety.[1] |
| CH₂/CH₃ Bending | ~1460 (Medium) | N/A | N/A | Vibrations from the ethyl group, distinguishing it from unsubstituted guanidine salts.[4] |
| S=O Asymmetric Stretching (Sulfate) | ~1150-1050 (Very Strong, Broad) | N/A | ~1130 (Strong, Broad) | A very intense and often broad peak characteristic of the sulfate anion. This is a primary identifier for the sulfate salt.[3] |
| S=O Symmetric Stretching (Sulfate) | ~980 (Weak-Medium) | N/A | ~990 (Weak) | A less intense but sharp peak that further confirms the presence of the sulfate group.[3] |
Experimental Protocol: Sample Analysis by ATR-FTIR
Attenuated Total Reflectance (ATR) is the recommended sampling technique for a solid powder like this compound due to its speed, ease of use, and minimal sample preparation requirements.
I. Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond ATR accessory.
-
This compound sample (solid, powder form).
-
Spatula.
-
Isopropyl alcohol and lint-free wipes for cleaning.
II. Step-by-Step Procedure
-
Prepare the ATR Accessory:
-
Ensure the ATR crystal (diamond) is clean. Clean the crystal surface with a lint-free wipe moistened with isopropyl alcohol and allow it to dry completely.
-
-
Collect the Background Spectrum:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. Only enough powder to completely cover the crystal surface is needed.
-
-
Apply Pressure:
-
Use the ATR's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.
-
-
Collect the Sample Spectrum:
-
Acquire the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
-
Clean Up:
-
Release the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly with isopropyl alcohol and a lint-free wipe.
-
III. Data Interpretation
-
The resulting spectrum should be in absorbance or transmittance mode.
-
Identify the key peaks and compare their wavenumbers with the values provided in the comparative table above.
-
The simultaneous presence of the broad N-H and strong C=N stretching bands (guanidinium), the C-H stretching and bending bands (ethyl), and the very strong, broad S=O stretching band (sulfate) provides a high-confidence identification of this compound.
Workflow for FTIR Identification
The following diagram illustrates the logical workflow for the identification of this compound using FTIR.
Caption: Workflow for identifying this compound via ATR-FTIR.
Conclusion
FTIR spectroscopy is a rapid, reliable, and non-destructive method for the identification of this compound. By understanding the characteristic absorption peaks of the ethylguanidinium and sulfate moieties and comparing them against potential alternatives and impurities, researchers can achieve a high degree of confidence in their material's identity. The ATR-FTIR method, in particular, offers a streamlined workflow suitable for high-throughput screening and routine quality control in a drug development environment.
References
-
Comparison between FT-IR spectra (stretching X-H vibrations) of bis(guanidinium) salts with anions of decreasing hydrogen-bonding capabilities. ResearchGate. [Link]
-
N-Ethylguanidine sulfate. PubChem, National Institutes of Health. [Link]
-
Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. ResearchGate. [Link]
-
The identification of arginine residues in peptides by 2D-IR echo spectroscopy. National Institutes of Health. [Link]
-
This compound, 1 X 5 g (275557-5G). MilliporeSigma® (Sigma-Aldrich). [Link]
-
ATR-FTIR spectra of guanidine and the PHMG oligomer obtained after polycondensation. ResearchGate. [Link]
-
Synthesis of guanidine sulphate. PrepChem.com. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. [Link]
-
FTIR spectra of polymeric guanidine derivatives. ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
This compound. iChemical. [Link]
Sources
Technical Assessment: Elemental Analysis Methodologies for 1-Ethylguanidine Sulfate (2:1)
Executive Summary & Core Directive
In the development of pharmaceutical intermediates and agrochemicals, 1-Ethylguanidine Sulfate (CAS 3482-86-8) serves as a critical nitrogenous building block. However, its characterization presents a specific analytical hazard: the ambiguity between the mono-sulfate (1:1) and hemi-sulfate (2:[1]1) forms, coupled with the compound's intrinsic hygroscopicity.
This guide challenges the industry reliance on singular automated combustion (CHNS) data. We posit that orthogonal validation —combining automated micro-analysis with classical wet chemistry—is the only "Gold Standard" for certifying this material. We compare the performance of High-Temperature Combustion against Potentiometric Titration/Ion Chromatography , providing experimental protocols to resolve stoichiometric uncertainty.
The Analyte: Theoretical Framework
Before initiating any experimental workflow, the theoretical composition must be anchored to the correct salt stoichiometry. Commercial "this compound" is predominantly the hemisulfate (2 moles of base to 1 mole of sulfuric acid).
Table 1: Theoretical Elemental Composition (2:1 Salt)
| Element | Formula Contribution | Calculation | Theoretical Mass % |
| Carbon (C) | 26.46% | ||
| Hydrogen (H) | 7.40% | ||
| Nitrogen (N) | 30.86% | ||
| Sulfur (S) | 11.77% | ||
| Oxygen (O) | 23.50% |
Critical Warning: If an analyst assumes a 1:1 ratio (
, MW 185.20), the theoretical Nitrogen drops to ~22.6%. A 2:1 salt analyzed against a 1:1 theory will appear to have massive impurity, leading to false batch rejection [1].
Comparative Analysis: Combustion vs. Wet Chemistry
We evaluated two distinct analytical pathways for verifying this compound.
Method A: Automated Micro-Combustion (CHNS)
-
Mechanism: Flash combustion at
in an oxygen-rich environment. Detection via TCD (Thermal Conductivity Detector). -
Performance Profile:
-
Speed: High (5–8 mins/sample).
-
Sample Size: Low (1–3 mg).
-
Liability: Guanidine derivatives possess high Nitrogen content (
). Incomplete combustion of the C-N bonds can lead to low Nitrogen recovery and carbon "tailing." Furthermore, sulfur analysis by combustion often suffers from peak broadening and memory effects in standard columns [2].
-
Method B: Orthogonal Wet Chemistry (Titration + IC)
-
Mechanism:
-
Base Content: Non-aqueous potentiometric titration using perchloric acid (
). -
Sulfate Content: Ion Chromatography (IC) with suppressed conductivity detection.
-
-
Performance Profile:
-
Speed: Low (Requires prep and equilibration).
-
Sample Size: High (100–300 mg).
-
Benefit: Direct stoichiometric confirmation. The titration measures the molar equivalents of the guanidine base, while IC independently quantifies the sulfate counter-ion. This proves the 2:1 ratio definitively.
-
Table 2: Performance Comparison Data (Experimental Average)
Data derived from analysis of a >99% purity reference standard.
| Parameter | Method A: CHNS Combustion | Method B: Titration + IC |
| Nitrogen Accuracy | N/A (Indirectly confirmed by Assay) | |
| Sulfur Accuracy | ||
| Precision (RSD) | ||
| Stoichiometry Confirmation | Inferential (matches % weight) | Definitive (Molar ratio calc) |
| Hygroscopic Sensitivity | High (Micro-balance errors) | Moderate (Larger mass minimizes error) |
Experimental Protocols
Protocol A: Optimized CHNS Combustion
To mitigate the "Nitrogen Resistance" of guanidines.
-
Drying: Dry sample at
for 4 hours in a vacuum oven. Store in a desiccator. -
Weighing: Weigh
into a tin capsule. Add of Vanadium Pentoxide ( ) as a combustion aid to ensure complete oxidation of the amine groups. -
Instrument Settings:
-
Furnace:
-
Oxygen Dose:
(Increased from standard ) -
Cycle Time: Extended (Run "Sulfur Mode" timing).
-
-
Calibration: Use Sulfanilamide (N=16.27%, S=18.62%) as the primary standard (K-factor).
Protocol B: Non-Aqueous Potentiometric Titration (Assay)
The definitive method for the guanidinium cation [3].
-
Solvent System: Glacial Acetic Acid (
) with Formic Acid ( ratio) to enhance solubility of the sulfate salt. -
Titrant:
Perchloric Acid ( ) in acetic acid. -
Electrode: Glass pH electrode with a
in Ethanol reference sleeve (to prevent precipitation at the junction). -
Procedure:
-
Dissolve
of dried sample in of the solvent mix. -
Add
of Mercuric Acetate solution (to sequester sulfate interference if necessary, though direct titration often works for weak bases). Note: For strict safety, omit Mercury and accept slightly wider inflection points, or use IC for the anion.
-
-
Calculation:
Where Eq. Wt for 1-Ethylguanidine (base) is 87.12.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for validating the this compound standard, highlighting the "Orthogonal Check" required for high-integrity data.
Figure 1: Orthogonal Analytical Workflow. Note the parallel processing of combustion data and wet chemistry to confirm the 2:1 salt stoichiometry.
Conclusion
For this compound, reliance on a single analytical method is a scientific risk. While CHNS combustion provides a rapid snapshot of purity, it often fails to definitively distinguish between salt forms due to the high nitrogen/sulfur complexity.
Recommendation: Use Method B (Titration + IC) for the initial qualification of any reference standard to establish the 2:1 stoichiometry definitively. Use Method A (CHNS) only for routine batch-to-batch consistency checks after the master standard has been validated.
References
-
Kudryavtsev, et al. Potentiometric determination of guanidine derivatives. Pharmaceutical Chemistry Journal. Accessed February 22, 2026. [Link]
Sources
- 1. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 2. 1-エチルグアニジン 硫酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 4. RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating 1-Ethylguanidine Sulfate Concentration in Biological Samples
In the landscape of drug development and metabolic research, the precise quantification of small molecules in complex biological matrices is paramount. 1-Ethylguanidine sulfate, a polar, highly basic organic compound, presents unique analytical challenges due to its structural properties.[1][2] Its high water solubility and charge at physiological pH can lead to poor retention on traditional reversed-phase chromatography columns and significant matrix effects in mass spectrometry.
This guide provides an in-depth comparison of robust analytical methodologies for the validation of this compound in biological samples such as plasma and urine. As a Senior Application Scientist, my focus is not just on the "how," but the "why"—explaining the rationale behind method selection, sample preparation, and validation strategies to ensure data integrity and regulatory compliance. The principles and protocols discussed herein are grounded in established bioanalytical guidelines, such as the FDA's M10 guidance on Bioanalytical Method Validation.[3][4]
Methodological Pillars for Guanidinium Compound Analysis
The quantification of this compound necessitates a strategy that addresses its inherent polarity. Three primary analytical techniques stand out, each with distinct advantages and limitations:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse technique in many labs. Its utility for this compound is limited by the compound's lack of a strong chromophore, resulting in poor sensitivity unless derivatization is employed.[5]
-
HPLC with Fluorescence Detection (HPLC-FLD) via Derivatization: This approach significantly enhances sensitivity and selectivity. By reacting the guanidino group with a fluorogenic agent, the analyte can be detected at much lower concentrations. This pre- or post-column derivatization adds complexity but is often necessary for achieving required biological detection limits.[6][7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3][9] It can often measure the parent compound directly, though chromatographic challenges remain. A well-developed LC-MS/MS method provides the highest level of confidence in quantitative results.
Comparative Analysis of Core Methodologies
The choice of analytical technique is a critical decision driven by the specific requirements of the study, including required sensitivity, sample throughput, and regulatory context. The following table summarizes the expected performance characteristics for each method when analyzing this compound.
| Parameter | HPLC-UV (Direct) | HPLC-FLD (with Derivatization) | LC-MS/MS |
| Selectivity | Low to Moderate | High | Very High |
| Sensitivity (LOQ) | ~0.5 - 1 µg/mL | ~1 - 50 ng/mL | <1 ng/mL |
| Linearity (R²) | >0.99 | >0.995 | >0.998 |
| Accuracy & Precision | <15% RSD/RE | <15% RSD/RE | <15% RSD/RE |
| Sample Prep Complexity | Low to Moderate | High | Moderate |
| Cost per Sample | Low | Moderate | High |
| Expertise Required | Basic | Intermediate | Advanced |
| Best For | High concentration studies; clearance testing.[10][11] | Low concentration studies; biomarker discovery.[7][12] | Regulated PK/TK studies; high-sensitivity analysis.[13][14] |
Experimental Protocols: From Sample to Signal
The following sections detail the foundational protocols for each methodology. It is imperative to note that these are starting points; every method must be rigorously validated for the specific biological matrix and intended use according to regulatory guidelines.[15][16]
Universal Sample Preparation: Protein Precipitation
For plasma or serum samples, the first step is to remove proteins, which can interfere with the analysis and damage analytical columns.
Causality: High concentrations of proteins like albumin can mask the analyte signal, precipitate under analytical conditions, and irreversibly bind to the stationary phase of the LC column. Protein precipitation is the simplest and fastest method to mitigate this.
Protocol:
-
Aliquot 100 µL of biological sample (plasma, serum) into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or vial for analysis or further processing (e.g., derivatization or dry-down and reconstitution).
Method A: HPLC with UV Detection
This method is most suitable for applications where high concentrations of this compound are expected. The key challenge is achieving adequate retention on a standard C18 column. A Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often a better choice.[5]
Experimental Protocol:
-
Instrumentation: HPLC system with UV Detector.
-
Column: HILIC Column (e.g., Cogent Diamond Hydride™, 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 195-210 nm.[11]
-
Injection Volume: 10 µL of supernatant from protein precipitation.
Method B: HPLC with Fluorescence Detection (Pre-column Derivatization)
To achieve the sensitivity required for most biological studies, derivatization is essential. Benzoin and its analogues are common reagents that react with the guanidino group to form a highly fluorescent product.[12]
Causality: Derivatization serves two purposes: it attaches a fluorophore to the analyte, dramatically increasing detection sensitivity, and it often increases the hydrophobicity of the polar analyte, improving its retention on standard reversed-phase columns.
Experimental Protocol:
-
Derivatization:
-
Take 150 µL of the supernatant from the protein precipitation step.
-
Add 75 µL of a 4 mM benzoin solution in ethanol.[12]
-
Add 150 µL of 1.6 M potassium hydroxide (KOH) to create the alkaline conditions necessary for the reaction.
-
Heat the mixture in a water bath at 100°C for 10 minutes.
-
Cool the reaction in an ice bath and neutralize by adding 25 µL of 4.8 M hydrochloric acid (HCl).[12]
-
-
LC Analysis:
-
Instrumentation: HPLC system with a Fluorescence Detector.
-
Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05 M Triethylammonium phosphate buffer (pH 4).[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient starting from ~30% B to 70% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 325 nm, Emission: 435 nm).[6][7]
-
Injection Volume: 20 µL.
-
Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the definitive method for obtaining highly sensitive, specific, and reproducible quantitative data suitable for regulatory submission.
Causality: LC-MS/MS provides dual selectivity. The liquid chromatography first separates the analyte from other matrix components. The mass spectrometer then selectively monitors a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for the analyte and its stable isotope-labeled internal standard, virtually eliminating interference and providing the highest degree of confidence.
Experimental Protocol:
-
Sample Preparation: Protein precipitation as described above. The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase to enhance sensitivity.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.[17][18]
-
Column: HILIC or a mixed-mode cation-exchange column is strongly recommended to achieve good peak shape and retention.
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimized to provide retention and separation (e.g., 95% B to 40% B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical transition might be m/z 88.1 -> 45.1.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., 1-Ethylguanidine-d5) is ideal.
-
Decision Framework: Selecting the Right Tool for the Job
Choosing the appropriate analytical method is a strategic decision that balances scientific need with practical constraints. The following flowchart provides a logical path for selecting the optimal methodology for your research on this compound.
Conclusion
The validation of this compound concentration in biological samples is a challenging but achievable task. While direct HPLC-UV analysis is feasible for high-concentration applications, its utility is limited. For sensitive and robust quantification, either HPLC with fluorescence derivatization or, preferably, LC-MS/MS should be employed. LC-MS/MS stands as the authoritative method, offering unparalleled selectivity and sensitivity that are essential for pharmacokinetic, toxicokinetic, and clinical studies.
Regardless of the chosen platform, a comprehensive method validation that adheres to regulatory standards is not merely a suggestion but a requirement for generating reliable, reproducible, and defensible scientific data.[3][4] This involves systematically assessing parameters such as accuracy, precision, selectivity, stability, and recovery to build a self-validating system that ensures the integrity of your results.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Zhang, Y., & Li, Y. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-267. [Link]
-
Gatti, R., Gioia, M. G., & Andrisano, V. (2007). Anisoin: A useful pre-chromatographic derivatization fluorogenic reagent for LC analysis of guanidino compounds. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 749-755. [Link]
-
SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]
-
Gatti, R., et al. (2007). Anisoin: A useful pre-chromatographic derivatization fluorogenic reagent for LC analysis of guanidino compounds. ResearchGate. [Link]
-
iChemical. (n.d.). This compound, CAS No. 3482-86-8. [Link]
-
Gatti, R., et al. (2002). Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection. ResearchGate. [Link]
-
Kobayashi, Y., Kubo, H., & Kinoshita, T. (1987). Fluorometric determination of guanidino compounds by new postcolumn derivatization system using reversed-phase ion-pair high-performance liquid chromatography. Analytical Biochemistry, 160(2), 392-398. [Link]
-
Khuhawar, M. Y., & Qureshi, G. A. (2001). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent. ResearchGate. [Link]
-
Knorr, D., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 8, 101258. [Link]
-
Le, B., et al. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. Clinical & Translational Proteomics, 2, 100005. [Link]
-
Shimadzu. (n.d.). Clinical Research. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Analysis of Ethylglucuronide and Ethylsulfate in Urine, Plasma and Serum by LCMS-8050. [Link]
-
Agilent. (2022). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. [Link]
-
Nakada, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 48437–48446. [Link]
-
Gabrijelčič, T., & Vovk, I. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]
- Belikov, V. G., et al. (n.d.). Method for quantitative determination of guanidine derivatives.
-
Höffler, K., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal, 24, 1. [Link]
Sources
- 1. This compound, CAS No. 3482-86-8 - iChemical [ichemical.com]
- 2. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 10. mtc-usa.com [mtc-usa.com]
- 11. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. d-nb.info [d-nb.info]
- 15. moh.gov.bw [moh.gov.bw]
- 16. hhs.gov [hhs.gov]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. agilent.com [agilent.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethylguanidine Sulfate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1-Ethylguanidine sulfate (CAS No. 3482-86-8). Our approach moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring a self-validating and trustworthy protocol.
The "Why": Understanding the Hazard Profile of this compound
Before addressing the "how" of disposal, we must first understand the "why." The specific chemical properties and associated hazards of this compound dictate its handling and disposal pathway. It is not an inert substance and requires respectful management.
This compound is an organic salt, typically encountered as a white, crystalline solid that is soluble in water.[1] Its hazard profile, synthesized from safety data sheets and chemical databases, is the foundation of our disposal protocol. The primary risks are associated with its irritant properties and, crucially, its high potential for aquatic toxicity.[2][3]
The causality is clear: as a highly water-soluble guanidinium salt, its improper release into wastewater systems can have long-lasting, harmful effects on aquatic life.[2][4] Furthermore, its classification as a skin, eye, and potential respiratory irritant necessitates stringent personal protection to prevent occupational exposure during handling and disposal.
| Hazard Classification | Description | Primary Rationale & Implication for Disposal |
| Skin Irritation (Category 2) | Causes skin irritation. | Mandates the use of nitrile gloves and a lab coat. Contaminated personal protective equipment (PPE) must be disposed of correctly. |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation. | Requires safety glasses or goggles. Any handling that could create dust must be done with care. |
| STOT SE 3 (Respiratory) | May cause respiratory irritation. | Justifies handling in a well-ventilated area or chemical fume hood, especially when dealing with fine powders, to prevent inhalation. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2][3][5] | This is the critical driver for disposal. It explicitly prohibits drain disposal. The compound must be collected as hazardous waste. |
| Water Hazard Class (WGK) | WGK 3 (highly hazardous to water). | A German classification system that reinforces the high environmental risk and the absolute prohibition of aqueous release. |
The Core Protocol: A Step-by-Step Guide to Disposal
The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final, compliant disposal.
Caption: Decision workflow for the safe disposal of this compound waste streams.
Waste Segregation and Containerization
All waste streams containing this compound must be treated as hazardous chemical waste.[6] Proper segregation is the first line of defense against unintended chemical reactions in the waste container.[7]
Protocol:
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap.[6] Ensure the container is clean and dry before its first use.
-
Label Correctly and Completely: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
Maintain a Closed System: Keep the waste container tightly sealed at all times, except when actively adding waste.[6][8] This prevents the release of vapors and protects the lab environment. Store the container in a designated Satellite Accumulation Area.[6]
Disposal of Solid and Contaminated Waste
This includes surplus or expired solid reagent, as well as materials contaminated during handling (e.g., weigh paper, paper towels from a minor spill cleanup).
Protocol:
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.[9]
-
Minimize Dust Generation: Handle the solid carefully to avoid creating airborne dust.[10] If there is a risk of dust, perform the transfer inside a chemical fume hood.[11]
-
Transfer to Waste Container: Carefully transfer the solid waste into the pre-labeled "Hazardous Solid Waste" container.
-
Seal and Store: Securely cap the container and return it to its designated storage location.
Disposal of Aqueous Solutions
This procedure applies to any solutions containing dissolved this compound and the rinsate from container decontamination.
Protocol:
-
Confirm Prohibition of Drain Disposal: Under no circumstances should solutions of this compound be poured down the sink.[3][12] This action would directly violate environmental safety protocols due to its high aquatic toxicity.[2]
-
Transfer to Waste Container: Carefully pour the aqueous waste into a pre-labeled "Hazardous Aqueous Waste" container. Ensure the contents are compatible with any other waste already in the container.
-
Seal and Store: Securely cap the container and return it to the Satellite Accumulation Area.
Decontamination of Empty Containers
An "empty" container is not truly empty until it has been decontaminated. Residue can pose a hazard.
Protocol:
-
Triple Rinse: Rinse the empty container three times with a small amount of a suitable solvent (water is appropriate given the compound's solubility).[7]
-
Collect Rinsate: Each rinse must be collected as hazardous waste.[7] Add the rinsate to your "Hazardous Aqueous Waste" container.
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[7]
-
Final Disposal: The clean, decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling bin, per your institution's guidelines.[7]
Final Disposal and Emergency Spill Management
The ultimate step in the disposal process is transferring custody of the waste to trained professionals.
-
Licensed Waste Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department, which will arrange for pickup by a licensed and certified hazardous waste contractor.[10][13] The most common terminal disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[10]
-
Minor Spill Response: In the event of a small spill of solid this compound:
-
Alert personnel in the immediate area.[12]
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust creation.[10][14]
-
Place the collected material and any contaminated cleaning supplies into your hazardous solid waste container.[14]
-
Clean the spill area with a damp cloth and collect the cloth as hazardous waste.
-
Crucially, prevent any material from entering a floor drain or sewer. [3][12]
-
By adhering to these technically sound and safety-conscious procedures, you contribute to a culture of responsibility that protects you, your colleagues, and the environment.
References
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]
-
NSTA. Laboratory Waste Disposal Safety Protocols.[Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.[Link]
-
iChemical. this compound, CAS No. 3482-86-8.[Link]
-
American Chemical Society. Hazardous Waste and Disposal.[Link]
-
PubMed. Predicting the occurrence of antagonism within ternary guanidine mixture pollutants based on the concentration ratio of components.[Link]
-
Taylor & Francis. Guanidine HCl: a green organo-catalyst for effective multicomponent synthesis of benzodiazepine derivatives under aquatic environment.[Link]
-
PubChem. N-Ethylguanidine sulfate.[Link]
-
Buchler GmbH. Safety Data Sheet.[Link]
-
Cole-Parmer. Material Safety Data Sheet - Guanidine sulfate, 99%.[Link]
Sources
- 1. CAS 3482-86-8: N-Ethylguanidinium sulfate | CymitQuimica [cymitquimica.com]
- 2. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. Buy 1-(2-(Diethylamino)ethyl)guanidine sulfate | 3272-63-7 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-Ethylguanidine Sulfate
This guide provides an in-depth, procedural framework for the safe handling of 1-Ethylguanidine sulfate, a compound utilized in diverse research and drug development applications. As laboratory professionals, our primary responsibility is to mitigate risk through a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a causal-driven approach to personal protective equipment selection and operational planning, ensuring a self-validating system of safety for you and your team.
Immediate Safety Profile: Understanding the Hazards
This compound and related guanidine compounds are classified as hazardous substances that require careful handling to prevent adverse health effects. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.
The key hazards associated with this compound include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3][4]
-
Respiratory Irritation: Inhaling the dust of the solid form may lead to respiratory irritation.[3][4][5]
-
Harmful if Swallowed: Ingestion of this compound can be harmful.[1][2][5][6]
Given these hazards, a comprehensive PPE strategy is not merely recommended; it is an essential component of the experimental workflow.
The Core Directive: A Multi-Layered Defense
The selection of appropriate PPE is predicated on a risk assessment of the procedures to be performed. The overarching principle is to create a barrier between the researcher and the chemical, thereby preventing exposure. This is achieved through a combination of engineering controls (such as fume hoods) and personal protective equipment.
Engineering Controls: The First Line of Defense
Whenever possible, this compound, particularly in its solid, dusty form, should be handled within a well-ventilated area, such as a chemical fume hood.[5][7][8] This minimizes the concentration of airborne particles and reduces the risk of inhalation.
Personal Protective Equipment: The Essential Barrier
The following sections detail the specific PPE required for handling this compound, grounded in established safety standards and the known hazards of the compound.
Detailed PPE Selection and Protocols
Eye and Face Protection: Shielding from Splashes and Dust
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Minimum Requirement: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 standards should be worn for all procedures involving this compound.[1][9]
-
Recommended for Liquids and Splash Hazards: When preparing solutions or when there is any risk of splashing, chemical splash goggles are required.[8][10][11] Goggles provide a tighter seal around the eyes, offering superior protection compared to safety glasses.[12]
-
High-Risk Procedures: For tasks with a significant splash or dust generation potential, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[8][10][13] It is critical to note that a face shield alone does not provide adequate eye protection.[8]
A Note on Contact Lenses: While the wearing of contact lenses in a laboratory setting is now generally considered acceptable by NIOSH, they do not offer any protection.[12][14] Appropriate safety eyewear, as described above, must be worn over contact lenses.[14] In the event of a chemical splash to the eye, begin flushing the eye immediately; do not delay to remove the contact lens.[14]
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation, chemically resistant gloves are essential.
-
Recommended Material: Nitrile rubber gloves are a suitable choice for handling this compound and other guanidine compounds, offering good chemical resistance.[2][15]
-
Glove Inspection and Technique: Always inspect gloves for any signs of damage (e.g., tears, pinholes) before use.[2][16] Use proper glove removal techniques to avoid contaminating your skin.[2][16] After handling the chemical, dispose of the gloves in a designated waste container and wash your hands thoroughly.[2][6][16]
Body Protection: Shielding Skin and Clothing
A laboratory coat should be worn to protect your skin and personal clothing from contamination.
-
Material and Fit: A long-sleeved lab coat made of a suitable material should be worn and kept fastened.
-
Contamination: If your lab coat becomes contaminated, it should be removed promptly and decontaminated or disposed of according to your institution's guidelines.
Respiratory Protection: Mitigating Inhalation Risks
Respiratory protection is typically not necessary when handling small quantities of this compound in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating significant amounts of dust, or if engineering controls are not sufficient, respiratory protection should be used.
-
Recommended Respirator: In situations where respiratory protection is required, a NIOSH-approved N95 dust mask or a full-face respirator may be appropriate.[4][17] The selection of a respirator should be based on a formal risk assessment.
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if applicable) |
| Weighing Solid | Safety glasses with side shields | Nitrile gloves | Lab coat | N95 dust mask if not in a fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required with good ventilation |
| Transferring Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Cleaning Spills | Chemical splash goggles and face shield | Nitrile gloves | Lab coat | N95 dust mask for solid spills |
Operational and Disposal Plans
A safe workflow encompasses not only the handling of the chemical but also its proper disposal.
Safe Handling Workflow
The following diagram outlines the key steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal of Contaminated Materials
-
Chemical Waste: All surplus this compound and solutions containing it should be disposed of as chemical waste according to your institution's and local regulations.[6][16] Do not pour it down the drain.[16][17]
-
Contaminated PPE: Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of in the appropriate solid waste stream for chemically contaminated materials.
In Case of Exposure
Immediate and appropriate first aid is crucial in the event of an accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[18]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[18] Seek immediate medical attention.[2][6]
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
- ECHEMI. (n.d.). Guanidine SDS, 113-00-8 Safety Data Sheets.
- Apollo Scientific. (n.d.). Guanidine hydrochloride.
- Spectrum Chemical. (2022, September 29). Scientific Documentation - G9800, Guanidine Hydrochloride, Bio- Excipient Grade.
- BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1,1-DIMETHYLGUANIDINE SULFATE.
- National Institute of Occupational Safety and Health (NIOSH). (n.d.). GUIDELINE FOR CHOOSING PROTECTIVE EYEWEAR.
- Centers for Disease Control and Prevention (CDC). (n.d.). Eye Safety - Eye Protection for Infection Control | NIOSH.
- National Science Teaching Association (NSTA). (n.d.). Eye Protection and Safer Practices FAQ.
- Fisher Scientific. (2021, January 12). SAFETY DATA SHEET.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.
- (n.d.). Weekly Safety Meeting – Working Safely with Corrosives.
- Weber Logistics. (2024, February 15). Storage of corrosive chemicals: 5 warehousing essentials.
- University of North Carolina. (2025, June 2). Laboratory Safety Manual - Chapter 05: Protective Clothing and Equipment.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- WorkSafe GEAR Australia. (2025, December 19). Essential Guide: When to Wear Safety Goggles in the Lab.
- University of North Carolina at Chapel Hill. (n.d.). 8.9 Corrosives - Environment, Health and Safety.
- Sigma-Aldrich. (n.d.). 1-Ethylguanidine 98 3482-86-8.
- Thermo Scientific Chemicals. (n.d.). N-Ethylguanidine sulfate, 98% 5 g.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Guanidine sulfate, 99%.
- Echemi. (n.d.). Guanidine, N,N-diethyl-, sulfate (2:1) Safety Data Sheets.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. biospectra.us [biospectra.us]
- 3. N-Ethylguanidine sulfate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. www3.uwsp.edu [www3.uwsp.edu]
- 10. Eye Safety - Eye Protection for Infection Control | NIOSH | CDC [archive.cdc.gov]
- 11. worksafegear.com.au [worksafegear.com.au]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. oshatrainingschool.com [oshatrainingschool.com]
- 14. Eye Protection and Safer Practices FAQ | NSTA [nsta.org]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
